molecular formula C24H50N4O11 B605809 Azido-PEG11-amine CAS No. 1800414-71-4

Azido-PEG11-amine

Cat. No.: B605809
CAS No.: 1800414-71-4
M. Wt: 570.7 g/mol
InChI Key: SEFFQZUNGHPPPA-UHFFFAOYSA-N
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Description

Azido-PEG11-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFFQZUNGHPPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150981
Record name 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine
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Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800414-71-4
Record name 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine
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Record name 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine
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Record name Azido-PEG11-Amine
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Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG11-amine: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG11-amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical properties, a representative synthesis protocol, and its key applications.

Chemical Properties

This compound is a water-soluble molecule featuring a discrete polyethylene (B3416737) glycol (PEG) linker of 11 ethylene (B1197577) oxide units. This hydrophilic spacer enhances the solubility and reduces the immunogenicity of conjugated biomolecules. The molecule is flanked by two key functional groups: a primary amine (-NH₂) and an azide (B81097) (-N₃). This unique structure allows for orthogonal conjugation strategies.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₅₀N₄O₁₁N/A
Molecular Weight 570.68 g/mol N/A
Appearance Colorless to pale yellow oil or liquid[1]
Solubility Soluble in water and most organic solvents[2]
Storage Conditions Store at -20°C, desiccated, and protected from lightN/A

Table 2: Functional Group Reactivity

Functional GroupReactive TowardsResulting LinkageKey Applications
Primary Amine (-NH₂) Activated esters (e.g., NHS esters), carboxylic acids (with activators like EDC, DCC), isothiocyanatesStable amide bond, thiourea (B124793) bondLabeling of proteins, peptides, and other biomolecules.
Azide (-N₃) Alkynes (via Cu(I)-catalyzed or strain-promoted cycloaddition), phosphines (Staudinger ligation)Stable triazole ring, phosphine (B1218219) imide"Click" chemistry for bioconjugation, surface modification, and assembly of complex architectures.

Synthesis of this compound

A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in standard chemical literature. However, based on general methods for the synthesis of heterobifunctional PEGs, a representative multi-step synthesis can be proposed. This typically involves the protection of one functional group while modifying the other, followed by deprotection. A common strategy starts with a commercially available PEG diol.

Representative Synthesis Pathway:

The following diagram illustrates a plausible synthetic route starting from a protected amino-PEG-alcohol.

G cluster_0 Step 1: Azidation cluster_1 Step 2: Deprotection cluster_2 Purification A Boc-NH-PEG11-OH B Boc-NH-PEG11-OMs (Mesylated Intermediate) A->B MsCl, Et3N DCM C Boc-NH-PEG11-N3 B->C NaN3 DMF, 80°C D H2N-PEG11-N3 (this compound) C->D TFA or HCl in Dioxane E Purified Product D->E Column Chromatography

Caption: A representative synthesis pathway for this compound.

Experimental Protocols

The following are representative experimental protocols adapted from literature for the synthesis of similar heterobifunctional PEG linkers.[3] These should be considered as a general guide and may require optimization for the specific synthesis of this compound.

Materials and Methods
  • Starting Material: N-Boc-amino-PEG11-alcohol

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et₃N), Sodium azide (NaN₃), Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Equipment: Round-bottom flasks, magnetic stirrer, nitrogen/argon line, rotary evaporator, column chromatography setup.

Representative Synthesis Protocol

Step 1: Mesylation of N-Boc-amino-PEG11-alcohol

  • Dissolve N-Boc-amino-PEG11-alcohol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the solution.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Azidation of the Mesylated Intermediate

  • Dissolve the crude mesylated intermediate from Step 1 in DMF.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude N-Boc-Azido-PEG11-amine.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude N-Boc-Azido-PEG11-amine in a solution of 20% TFA in DCM or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the solution under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual acid.

Step 4: Purification

Applications and Reactivity

The orthogonal nature of the amine and azide functional groups makes this compound a versatile linker in various bioconjugation applications.

G cluster_0 This compound cluster_1 Amine Reactivity cluster_2 Azide Reactivity (Click Chemistry) A H2N-PEG11-N3 D Amide Bond (R-CO-NH-PEG11-N3) A->D F Triazole Ring (H2N-PEG11-Triazole-R') A->F B Carboxylic Acid (R-COOH) B->D EDC/NHS C NHS Ester (R-CO-NHS) C->D E Alkyne (R'-C≡CH) E->F Cu(I) or Strain-Promoted

Caption: Reactivity of this compound's functional groups.

PROTACs and ADCs

In the synthesis of PROTACs, the amine or azide group can be reacted with a ligand for an E3 ubiquitin ligase or a target protein.[4][5] Similarly, in ADCs, this linker can be used to conjugate a cytotoxic drug to an antibody.

Bioconjugation and Surface Modification

This compound is used to attach biomolecules to surfaces, nanoparticles, or other molecules. The PEG spacer enhances the biocompatibility and reduces non-specific binding.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Azides can be energetic and should be handled with caution, avoiding contact with strong acids or reducing agents which can form hydrazoic acid, a toxic and explosive compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant literature and safety documentation before commencing any experimental work.

References

Technical Guide to Azido-PEG11-amine: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG11-amine, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines key experimental protocols for its use, and presents a visual workflow for its application in protein modification.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₂₄H₅₀N₄O₁₁[1][2][3][4][5]
Molecular Weight 570.68 g/mol [2][3][4]
Appearance Clear, colorless to light yellow liquid/oil[3]
Purity Typically >95%[1][2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions 2 - 8 °C[3]

Introduction to this compound

This compound is a heterobifunctional molecule featuring a terminal primary amine (-NH₂) and an azide (B81097) (-N₃) group connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts several advantageous properties for researchers. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous buffers, mitigating aggregation and improving biocompatibility[1]. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters (e.g., NHS esters), or aldehydes on biomolecules, forming stable amide or imine bonds. The azide group is a bioorthogonal moiety, meaning it does not react with native functional groups found in biological systems. It is specifically used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules[2].

These characteristics make this compound an invaluable tool for a variety of applications, including:

  • Antibody-Drug Conjugate (ADC) development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTAC® development: Synthesizing molecules that induce targeted protein degradation[2].

  • Protein labeling and imaging: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for visualization and detection.

  • Surface modification: Functionalizing nanoparticles, beads, or other materials for biological applications.

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process using this compound. Optimization is often necessary for specific applications and biomolecules.

Step 1: Conjugation of this compound to a Protein via Amine-Reactive Chemistry

This protocol describes the attachment of the this compound linker to a protein through its primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) if conjugating to a carboxylated protein.

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or spin desalting columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM. If conjugating to a carboxylated protein, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation (for carboxylated proteins): To activate the carboxyl groups on the protein, add a 2-5 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • For activated esters (e.g., NHS-ester modified protein): Add a 10-50 fold molar excess of the dissolved this compound to the protein solution.

    • For carboxylated proteins (after activation): Add the activated protein-NHS ester solution to the this compound.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts via dialysis, size-exclusion chromatography, or a spin desalting column. The resulting azide-functionalized protein is now ready for the subsequent click chemistry step.

Step 2: Click Chemistry Ligation of the Azide-Functionalized Protein

This protocol describes the reaction of the azide-modified protein with an alkyne-containing molecule. Both CuAAC and SPAAC methods are outlined.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA, THPTA)

  • Purification system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 2-10 fold molar excess of the alkyne-containing molecule.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (B8700270) (50 mM in water), and the copper ligand (10 mM in DMSO).

  • Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition:

    • Copper ligand (to a final concentration of 0.1-1 mM)

    • CuSO₄ (to a final concentration of 0.1-1 mM)

    • Sodium ascorbate (to a final concentration of 1-5 mM)

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the resulting conjugate to remove the copper catalyst and excess reagents using an appropriate method such as dialysis or chromatography.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

Materials:

  • Azide-functionalized protein

  • A strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Purification system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 2-10 fold molar excess of the strained alkyne-containing molecule.

  • Incubation: Incubate the reaction mixture overnight at room temperature or for a few hours at 37°C. Reaction times may vary depending on the specific strained alkyne used.

  • Purification: Purify the conjugate using standard methods to remove any unreacted alkyne molecule.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound.

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Click Chemistry Ligation protein Protein (with -NH2 or -COOH) activated_protein Azide-Functionalized Protein protein->activated_protein Amine-reactive chemistry linker This compound linker->activated_protein alkyne Alkyne-Modified Molecule final_conjugate Final Bioconjugate alkyne->final_conjugate activated_protein_ref->final_conjugate Click Chemistry (CuAAC or SPAAC)

Caption: Experimental workflow for protein bioconjugation using this compound.

logical_relationship cluster_components Molecular Components cluster_functionality Functional Roles azido_peg_amine This compound amine_group Amine Group (-NH2) azido_peg_amine->amine_group peg_spacer PEG11 Spacer azido_peg_amine->peg_spacer azide_group Azide Group (-N3) azido_peg_amine->azide_group conjugation Conjugation to Biomolecules amine_group->conjugation reacts with -COOH, -CHO, etc. solubility Increased Solubility & Biocompatibility peg_spacer->solubility provides click_chemistry Bioorthogonal Ligation azide_group->click_chemistry enables

Caption: Logical relationship of this compound's structural components to their functions.

References

The Pivotal Role of Hydrophilicity: A Technical Guide to Azido-PEG11-amine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of Azido-PEG11-amine and its significant impact on the design and performance of advanced biological systems. As the demand for sophisticated bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems grows, a comprehensive understanding of the role of hydrophilic linkers like this compound is paramount. This document provides a detailed overview of its properties, experimental considerations, and its functional role in improving the efficacy and safety of therapeutic and diagnostic agents.

Introduction to this compound: A Hydrophilic Bifunctional Linker

This compound is a heterobifunctional linker featuring a terminal azide (B81097) (-N3) group and a primary amine (-NH2) group, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This unique architecture makes it a versatile tool in bioconjugation. The azide group facilitates covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry," a highly efficient and specific reaction.[5] The amine group allows for straightforward conjugation to biomolecules through reactions with activated esters or other carbonyl compounds.[1]

The central PEG chain is the key determinant of the molecule's hydrophilic character. This property is critical for overcoming the challenges associated with the inherent hydrophobicity of many therapeutic payloads and biomolecules.[6][7]

Quantitative Hydrophilic Properties of this compound

While this compound is widely recognized for its water-soluble nature, specific quantitative data such as its precise water solubility (in mg/mL) and octanol-water partition coefficient (LogP) are not extensively documented in publicly available literature and would typically be determined empirically. However, based on the well-established properties of PEG polymers, we can infer its key hydrophilic characteristics.

Table 1: Physicochemical and Inferred Hydrophilic Properties of this compound

PropertyValue/DescriptionSource/Inference
Molecular Weight 570.68 g/mol [4][8]
Chemical Formula C24H50N4O11[4][8]
Appearance Clear, colorless to light yellow oil/liquid[4][9]
Water Solubility Described as "water soluble" and enhancing solubility of conjugates in aqueous media.[1][2][3] A precise value is not readily available and would require experimental determination.Inferred from multiple sources describing its hydrophilic nature.
Solubility in Organic Solvents Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[9]
Octanol-Water Partition Coefficient (LogP) Expected to have a low, likely negative, LogP value, indicating a preference for the aqueous phase. A precise value is not readily available and would require experimental determination.Inferred from the known hydrophilicity of PEG chains.
Purity Typically >93-98% (as determined by HPLC)[1][4][10]

The Impact of Hydrophilicity on Biological Performance

The incorporation of the hydrophilic PEG11 spacer in this compound offers several distinct advantages in the context of biological systems, particularly in the development of antibody-drug conjugates (ADCs).

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used as payloads in ADCs are hydrophobic. Conjugating these to an antibody can lead to aggregation, which can compromise therapeutic efficacy and induce an immunogenic response.[6] The hydrophilic PEG linker creates a hydration shell around the conjugate, improving its overall solubility and preventing aggregation.[6]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the ADC from premature clearance by the reticuloendothelial system.[6] This leads to a longer circulation half-life and increased accumulation in the target tissue, such as a tumor.[6][7] Studies have demonstrated that ADCs with hydrophilic linkers exhibit slower plasma clearance and longer plasma exposure.[6] The length of the PEG chain can also influence the pharmacokinetic profile, with longer chains generally leading to longer circulation times.[11][12][13]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can facilitate the conjugation of a higher number of drug molecules per antibody without causing aggregation.[7] This allows for the delivery of a higher concentration of the therapeutic payload to the target cells.

Experimental Protocols

While a specific, universally adopted protocol for every application of this compound does not exist, the following sections outline the general methodologies for its use in bioconjugation and for characterizing the hydrophilicity of the resulting conjugates.

General Protocol for Bioconjugation using this compound

This protocol describes a two-step process for conjugating a protein (e.g., an antibody) to a payload molecule using this compound.

Step 1: Modification of the Payload with this compound

  • Reaction Setup: Dissolve the payload molecule (containing a suitable functional group such as a carboxylic acid or NHS ester) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Addition of this compound: Add a molar excess (typically 1.5-3 equivalents) of this compound to the payload solution.

  • Coupling Reagents: If the payload has a carboxylic acid, add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification: Upon completion, purify the payload-PEG-azide conjugate using column chromatography or preparative HPLC.

Step 2: "Click Chemistry" Conjugation to the Protein

  • Protein Preparation: Ensure the protein (e.g., antibody) has been modified to contain an alkyne group. This can be achieved through various methods, including the use of alkyne-NHS esters to modify lysine (B10760008) residues or through site-specific introduction of unnatural amino acids containing alkyne moieties.

  • Reaction Buffer: Prepare a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4).

  • "Click" Reaction:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a typical reaction, add the alkyne-modified protein to the buffer. Then, add the purified payload-PEG-azide conjugate. Finally, add the copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate), along with a stabilizing ligand (e.g., THPTA).

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If the protein is modified with a strained alkyne (e.g., DBCO or BCN), simply mix the alkyne-modified protein and the payload-PEG-azide conjugate in the reaction buffer. No copper catalyst is needed.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification of the ADC: Remove unreacted payload-PEG-azide and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Experimental Determination of Hydrophilicity

Protocol for Determining Octanol-Water Partition Coefficient (LogP)

The shake-flask method followed by HPLC or NMR analysis is a common approach to determine the LogP of a compound.

  • Preparation of Phases: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., this compound) and dissolve it in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the first. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC with UV detection or NMR with an internal standard).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualizing the Role of this compound

The following diagrams illustrate the functional importance of this compound in biological applications.

experimental_workflow cluster_modification Step 1: Payload Modification cluster_conjugation Step 2: Bioconjugation cluster_application Step 3: Biological Application Payload Payload (e.g., Cytotoxic Drug) ModifiedPayload Payload-PEG-Azide Conjugate Payload->ModifiedPayload Amine Reaction AzidoPEG This compound AzidoPEG->ModifiedPayload ADC Antibody-Drug Conjugate (ADC) ModifiedPayload->ADC Click Chemistry (CuAAC or SPAAC) Antibody Alkyne-Modified Antibody Antibody->ADC SystemicCirculation Systemic Circulation ADC->SystemicCirculation TargetCell Target Cell (e.g., Cancer Cell) SystemicCirculation->TargetCell Targeting Internalization Internalization & Payload Release TargetCell->Internalization

Caption: Experimental workflow for developing an ADC using this compound.

hydrophilicity_effect cluster_hydrophobic Hydrophobic Drug-Linker cluster_hydrophilic Hydrophilic PEG Linker (this compound) HydrophobicADC ADC with Hydrophobic Linker Aggregation Aggregation HydrophobicADC->Aggregation RapidClearance Rapid Clearance HydrophobicADC->RapidClearance LowDAR Low DAR HydrophobicADC->LowDAR HydrophilicADC ADC with This compound ImprovedSolubility Improved Solubility HydrophilicADC->ImprovedSolubility ProlongedCirculation Prolonged Circulation HydrophilicADC->ProlongedCirculation HigherDAR Higher DAR Possible HydrophilicADC->HigherDAR

Caption: Impact of linker hydrophilicity on ADC properties.

Conclusion

This compound serves as a critical enabling tool in the development of advanced bioconjugates for therapeutic and diagnostic applications. Its defining hydrophilic property, conferred by the 11-unit polyethylene glycol spacer, directly addresses key challenges in drug development, including poor solubility of potent payloads and suboptimal pharmacokinetic profiles. By enhancing aqueous solubility, preventing aggregation, and prolonging circulation time, this compound contributes to the creation of more stable, effective, and safer biological agents. The strategic incorporation of such hydrophilic linkers is a cornerstone of modern bioconjugation and will continue to be a vital component in the design of next-generation targeted therapies.

References

The Versatility of Azido-PEG11-amine: A Technical Guide for Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG11-amine is a heterobifunctional linker that has become an indispensable tool in the fields of nanotechnology, materials science, and drug development. Its unique structure, featuring a terminal azide (B81097) group, a primary amine group, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility for covalently conjugating a wide array of molecules and modifying surfaces. This guide provides an in-depth overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Functionality

At its core, this compound is a chemical bridge. The primary amine (-NH2) group provides a reactive handle for conjugation to molecules or surfaces containing carboxylic acids, activated NHS esters, or aldehydes.[1][2][3] Simultaneously, the azide (-N3) group is poised for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]

The intervening PEG spacer is crucial; its hydrophilic nature increases the solubility of the resulting conjugates in aqueous media, reduces non-specific binding, and improves the biocompatibility of modified nanomaterials.[1][2][6] This combination of features makes this compound a powerful reagent for creating complex, functional biomolecular constructs and advanced materials.[6]

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized below. These values are critical for accurate experimental design, including calculating molar excess and reaction stoichiometry.

PropertyValueSource
Molecular Weight 570.67 - 570.7 g/mol [2][7]
CAS Number 1800414-71-4[1][7]
Chemical Formula C24H49N4O11[7]
Purity (Typical) >93.0% (HPLC)[8]
Physical Form Colorless or light yellow oil[7]
Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO[7]
Storage Conditions -20°C (1 month) or -80°C (6 months)[2][4]

Key Applications in Nanotechnology and Materials Science

The dual functionality of this compound enables a broad range of applications:

  • Nanoparticle Functionalization: It serves as a linker to attach targeting ligands (peptides, antibodies, folate), drugs, or imaging agents to the surface of nanoparticles (e.g., gold, iron oxide, liposomes).[6][9][10][11] This surface modification enhances stability, biocompatibility, and is crucial for developing targeted drug delivery systems.[6][9] Click chemistry provides a highly efficient and orthogonal method for this functionalization, ensuring that the biological activity of the attached ligands is preserved.[11][12]

  • Bioconjugation and Drug Delivery: The linker is widely used to connect biomolecules together, such as proteins and peptides, for creating novel therapeutics.[6] It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[4][13]

  • Surface Modification: The amine group can be used to anchor the molecule to a material surface (e.g., a biosensor chip), presenting the azide group for the subsequent "clicking" of other molecules of interest. This is a common strategy for creating functionalized surfaces for diagnostics and assays.[1]

  • Polymer Chemistry: The molecule is used in the synthesis of functionalized polymers and hydrogels, imparting specific biological functions or improving material properties.[6]

Diagrams and Visualizations

To better illustrate the structure and utility of this compound, the following diagrams are provided.

cluster_amine Amine Group cluster_peg PEG11 Spacer cluster_azide Azide Group Amine H₂N PEG —(CH₂CH₂O)₁₁—CH₂CH₂— Amine->PEG Azide N₃ PEG->Azide

Caption: Structure of this compound linker.

NP Nanoparticle Core (e.g., Iron Oxide, Gold) Surface Initial Surface Chemistry (e.g., Carboxyl, NHS Ester) NP->Surface 1. Synthesize Linker Add this compound Surface->Linker 2. Activate AzideNP Azide-Functionalized Nanoparticle Linker->AzideNP 3. Conjugate Amine Click Perform 'Click' Reaction (e.g., CuAAC) AzideNP->Click 4. React Azide Ligand Alkyne-Modified Ligand (Peptide, Drug, etc.) Ligand->Click FinalNP Targeted, Functionalized Nanoparticle Click->FinalNP 5. Purify cluster_reactants Reactants Azide R₁—N₃ (Azide) Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Azide->Catalyst Alkyne R₂—C≡CH (Alkyne) Alkyne->Catalyst Product R₁—(Triazole Ring)—R₂ (Stable Conjugate) Catalyst->Product Cycloaddition

References

Azido-PEG11-amine as a PROTAC Linker for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][5]

Among the diverse array of linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of modern PROTAC design.[4][5] This guide focuses on a specific and versatile PEG-based linker, Azido-PEG11-amine , detailing its properties, applications, and the experimental protocols necessary for its successful implementation in a targeted protein degradation research program.

This compound is a bifunctional molecule featuring an azide (B81097) (-N3) group on one end and a primary amine (-NH2) on the other, connected by a flexible 11-unit PEG chain.[6][7] This structure offers several key advantages:

  • Enhanced Physicochemical Properties : The hydrophilic PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule, which can enhance cell permeability and oral absorption.[4][5][8]

  • Optimal Flexibility and Length : The 11-unit PEG chain provides a flexible spacer that allows for the proper orientation and formation of a stable and productive ternary complex, a crucial step for efficient ubiquitination.[9][10]

  • Versatile "Click Chemistry" Handle : The azide group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][11] This allows for the modular and reliable attachment of the linker to a POI ligand functionalized with an alkyne group.[11]

  • Standard Amide Bond Formation : The primary amine readily reacts with carboxylic acids or activated esters on an E3 ligase ligand to form a stable amide bond, providing a robust connection point.[12]

Quantitative Data on PROTAC Performance with PEG Linkers

The selection of a linker has a profound impact on the degradation efficiency of a PROTAC, commonly measured by the DC50 (the concentration required for 50% maximal degradation) and Dmax (the maximum percentage of degradation achieved).[3][13] While specific data for PROTACs utilizing the exact this compound linker is distributed across proprietary and public research, the following table presents representative data for PROTACs employing PEG linkers to illustrate their performance.

PROTAC Example (or Class)Target Protein (POI)E3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
BTK Degrader[14]Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG-based2.2>97Mino
Pan-KRAS Degrader[15][16]KRAS (pan)von Hippel-Lindau (VHL)PEG-based~30>90AGS
HDAC1/2 Degrader[17]HDAC1/2von Hippel-Lindau (VHL)PEG-based<1000N/AHCT116
BRD4 Degrader[18]BRD4Cereblon (CRBN)PEG-based10-100>90THP-1, HeLa

Note: The data presented is illustrative and compiled from various sources. DC50 and Dmax values are highly dependent on the specific PROTAC structure, cell line, and experimental conditions.

Visualizing the Process: Diagrams and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC PolyUb Poly-ubiquitination POI->PolyUb PROTAC->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC E3->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Reaction Products E3_Ligand E3 Ligase Ligand (-COOH) Intermediate Intermediate (E3-Linker-N3) E3_Ligand->Intermediate Amide Coupling (e.g., HATU, DIPEA) Linker This compound (H2N-PEG11-N3) Linker->Intermediate POI_Ligand POI Ligand (-Alkyne) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC CuAAC Click Chemistry (e.g., CuSO4, Ascorbate)

Caption: PROTAC Synthesis Workflow.

Western_Blot_Workflow A 1. Cell Culture & Plating B 2. Treat with PROTAC (Dose-Response & Time-Course) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Sample Preparation (Laemmli Buffer + Heat) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane (e.g., PVDF) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Detection & Analysis (Chemiluminescence & Densitometry) H->I J 10. Calculate DC50 / Dmax I->J

Caption: Western Blot Experimental Workflow.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Protocol 1: PROTAC Synthesis via Amide Coupling and Click Chemistry

This two-step protocol describes the synthesis of a PROTAC by first coupling the E3 ligase ligand to the this compound linker, followed by a click chemistry reaction with the POI ligand.[4][19]

Materials:

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide derivative)

  • This compound

  • POI ligand with a terminal alkyne functional group

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270)

  • Solvents: Anhydrous DMF, t-BuOH/H2O mixture

  • HPLC for purification

Step 1: Amide Coupling (E3 Ligase Ligand to Linker)

  • Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E3-linker-azide intermediate by preparative HPLC to achieve high purity.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified E3-linker-azide intermediate (1 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.[11]

  • Add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate (0.2 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot for Quantifying Protein Degradation

Western blotting is the gold-standard method for measuring the reduction in target protein levels following PROTAC treatment.[3][18][20]

Materials:

  • Cell line expressing the target protein (e.g., THP-1, HeLa)[18]

  • Completed PROTAC stock solution in DMSO

  • Cell culture medium, PBS (ice-cold)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).[18][21]

  • Cell Lysis : After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[3]

  • Protein Quantification : Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Transfer : Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting : Block the membrane with blocking buffer for 1 hour. Incubate with primary antibody against the target protein overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3][18]

  • Detection and Analysis : Wash the membrane extensively. Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3][16]

Protocol 3: Cell Viability Assay

It is crucial to assess whether the observed cellular effects are due to targeted degradation or general cytotoxicity. Assays like CellTiter-Glo® (CTG) or CCK-8 are commonly used.[15][22]

Materials:

  • Cancer cell line of interest

  • 96-well clear or white-walled plates

  • PROTAC stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment : Prepare a serial dilution of the PROTAC in culture medium. Add the diluted PROTAC to the wells and incubate for a relevant time period (e.g., 72 hours).

  • Assay :

    • For CTG : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of the cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

    • For CCK-8 : Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

This compound is a highly valuable and versatile linker for the construction of PROTACs. Its integrated PEG chain enhances solubility and provides optimal spacing, while its terminal azide and amine groups allow for robust and modular synthetic strategies using well-established bioconjugation chemistries.[4][6] By leveraging the detailed protocols and foundational knowledge presented in this guide, researchers can effectively design, synthesize, and evaluate novel PROTACs, accelerating the development of next-generation therapeutics for targeted protein degradation.

References

Methodological & Application

Step-by-Step Guide to Bioconjugation with Azido-PEG11-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Azido-PEG11-amine for bioconjugation. It includes detailed protocols for common conjugation chemistries, data presentation for expected outcomes, and visualizations of relevant workflows and biological pathways. This compound is a versatile heterobifunctional linker that features a terminal azide (B81097) group and an amine group, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for a two-step, controlled conjugation process, making it an invaluable tool in drug development, particularly for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7]

Introduction to this compound in Bioconjugation

The unique properties of this compound make it a highly effective linker for bioconjugation. The primary amine (-NH2) can be readily coupled to carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[1][3] The azide (-N3) group provides a bioorthogonal handle for "click chemistry," allowing for highly efficient and specific reactions with alkyne-containing molecules.[4] This can be achieved through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative like DBCO or BCN.[4]

The hydrophilic PEG11 spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate, which is particularly beneficial for in vivo applications.[2] This combination of features allows for the precise and efficient construction of complex bioconjugates with improved pharmacokinetic properties.

Experimental Protocols

Here, we provide detailed protocols for a two-step bioconjugation strategy involving an initial amine-reactive conjugation followed by a click chemistry reaction.

Protocol 1: Amine Coupling of this compound to a Protein

This protocol describes the conjugation of the amine group of this compound to a protein containing accessible carboxylic acid residues, activated as NHS esters.

Materials:

  • Protein of interest with accessible lysine (B10760008) residues

  • This compound

  • NHS ester activation reagent (e.g., EDC and Sulfo-NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • NHS Ester Activation (in situ):

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups on the protein.

  • Conjugation Reaction:

    • Immediately add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Analyze the resulting azide-functionalized protein by SDS-PAGE to confirm conjugation and by a suitable method to quantify the degree of labeling (e.g., MALDI-TOF mass spectrometry).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a small molecule drug or a fluorescent probe) to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule in DMSO to create a 10 mM stock solution.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, add the azide-functionalized protein to a final concentration of 1-2 mg/mL in Reaction Buffer.

    • Add the alkyne-containing molecule to the protein solution at a 5- to 10-fold molar excess.

  • Catalyst Preparation: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for 5 minutes to form the copper-ligand complex.

  • Click Reaction:

    • Add the copper-ligand complex to the protein-alkyne mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove unreacted small molecules and catalyst.

  • Characterization: Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (if the alkyne molecule is a chromophore), and mass spectrometry to confirm successful conjugation and determine the final drug-to-protein ratio.

Quantitative Data Summary

The efficiency of bioconjugation reactions with this compound can be influenced by several factors including the concentration of reactants, pH, and reaction time. The following tables provide expected ranges for key quantitative parameters based on typical bioconjugation experiments.

ParameterAmine Coupling (Protocol 1)CuAAC (Protocol 2)
Molar Excess of Linker/Molecule 10-20x over protein5-10x over azide-protein
Typical Reaction Time 2 hours1-2 hours
Typical pH 7.2 - 8.07.4
Expected Conjugation Efficiency 60-80%>90%
Typical Final Yield 50-70%70-90%
PropertyUnmodified ProteinThis compound Conjugate
Solubility in Aqueous Buffers VariableGenerally Increased
Stability (in serum) VariableGenerally Increased
Immunogenicity VariableGenerally Decreased

Visualizations

Experimental Workflow

The following diagram illustrates the two-step bioconjugation workflow using this compound.

G cluster_step1 Protocol 1: Amine Coupling cluster_step2 Protocol 2: Click Chemistry (CuAAC) Protein Protein (with -COOH) ActivatedProtein Activated Protein (with -CO-NHS) Protein->ActivatedProtein Activation AzideProtein Azide-Functionalized Protein (Protein-NH-CO-PEG11-N3) ActivatedProtein->AzideProtein Conjugation AzidoPEG11Amine This compound (H2N-PEG11-N3) AzidoPEG11Amine->AzideProtein EDC_NHS EDC, Sulfo-NHS EDC_NHS->ActivatedProtein AlkyneMolecule Alkyne-Molecule (e.g., Drug, Probe) FinalConjugate Final Bioconjugate (Protein-Linker-Molecule) AlkyneMolecule->FinalConjugate Catalyst CuSO4, Na-Ascorbate, THPTA Catalyst->FinalConjugate AzideProtein_ref->FinalConjugate Click Reaction

Caption: Two-step bioconjugation workflow with this compound.

Application in PROTAC Development and Signaling Pathway Modulation

This compound is frequently used as a linker in the synthesis of PROTACs.[4][6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This technology is a powerful tool for studying and modulating cellular signaling pathways. For example, a PROTAC could be designed to target a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

The following diagram illustrates the mechanism of action of a hypothetical PROTAC targeting Akt, which could be synthesized using an this compound linker.

G cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination & Degradation cluster_pathway PI3K/Akt/mTOR Signaling Pathway PROTAC PROTAC (Akt Binder-PEG11-E3 Ligase Binder) TernaryComplex Ternary Complex (Akt-PROTAC-E3 Ligase) PROTAC->TernaryComplex Akt Akt Protein Akt->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedAkt Ubiquitinated Akt TernaryComplex->UbiquitinatedAkt Ubiquitin Transfer Proteasome Proteasome UbiquitinatedAkt->Proteasome Recognition DegradedAkt Degraded Akt Peptides Proteasome->DegradedAkt Degradation Akt_pathway Akt DegradedAkt->Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->Akt_pathway mTORC2 mTORC2 mTORC2->Akt_pathway Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt_pathway->Downstream CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse

Caption: PROTAC-mediated degradation of Akt and its effect on the PI3K/Akt/mTOR pathway.

By using this compound to construct a PROTAC that targets Akt, researchers can specifically deplete the cellular levels of this protein, leading to the inhibition of downstream signaling and cellular responses such as proliferation and survival. This makes this compound a critical tool for developing novel therapeutics and for dissecting the complex roles of proteins in cellular signaling networks.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient and specific conjugation of molecules in complex biological environments. As a type of "click chemistry," SPAAC proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, bioconjugation, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The reaction is driven by the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react rapidly and selectively with azide-functionalized molecules to form a stable triazole linkage.

Azido-PEG11-amine is a versatile, hydrophilic linker molecule featuring a terminal azide (B81097) group for SPAAC and a primary amine for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation of the conjugate, and can improve the pharmacokinetic properties of bioconjugates by, for example, increasing their hydrodynamic radius to prolong circulation half-life. The primary amine allows for the initial attachment of this linker to biomolecules or surfaces via reactions with carboxylic acids or activated NHS esters.

These application notes provide a comprehensive guide to performing SPAAC using this compound, including quantitative data on reaction kinetics, detailed experimental protocols, and methods for the purification and characterization of the final conjugate.

Data Presentation: Quantitative Parameters for SPAAC Reactions

The efficiency of SPAAC is influenced by several factors including the specific structures of the alkyne and azide, reactant concentrations, temperature, and the reaction buffer. The following table summarizes key quantitative data for SPAAC reactions involving DBCO derivatives, providing a baseline for experimental design.

ParameterValueReactants & ConditionsSignificance & Remarks
Second-Order Rate Constant (k₂) ~0.1 - 2.0 M⁻¹s⁻¹DBCO derivatives with various azides.This range is typical for DBCO-azide reactions and indicates a moderately fast reaction suitable for many bioconjugation applications. The specific rate for this compound is expected to fall within this range.
Effect of PEG Linker on Reaction Rate ~31% increaseDBCO-PEG5-Trastuzumab vs. DBCO-Trastuzumab.[1][2]The PEG linker can increase the accessibility of the reactive group by reducing steric hindrance from the parent molecule, thereby accelerating the reaction.[1][2][3][4]
Recommended Molar Ratio 2 to 20-fold molar excess of this compoundThis compound to DBCO-functionalized protein.Using an excess of the smaller PEG linker helps to drive the reaction to completion, maximizing the conjugation yield on the more valuable biomolecule. The optimal ratio should be determined empirically.
Typical Reaction Time 1 - 12 hoursAt room temperature or 37°C.Reaction time is dependent on the concentration of reactants and the specific rate constant. Reactions can be monitored for completion.
Expected Yield High (>90%)Optimized conditions.SPAAC is a highly efficient reaction, and with the appropriate excess of one reagent and sufficient reaction time, near-quantitative yields can be achieved.

Note: The kinetic data presented are representative of SPAAC reactions with DBCO and PEGylated compounds. The exact rate for this compound may vary and should be determined empirically if precise kinetic information is required.

Diagrams

Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azido_PEG11_amine This compound (R-N₃) Triazole_Product Stable Triazole Linkage (Conjugate) Azido_PEG11_amine->Triazole_Product [3+2] Cycloaddition DBCO_Molecule DBCO-Functionalized Molecule (Strained Alkyne) DBCO_Molecule->Triazole_Product

Caption: SPAAC reaction of this compound with a DBCO-functionalized molecule.

Experimental Workflow

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization prep_dbco Dissolve DBCO-Protein in Azide-Free Buffer (e.g., PBS, pH 7.4) mix Add this compound Stock to Protein Solution (2-20x molar excess) prep_dbco->mix prep_peg Prepare Stock Solution of This compound (e.g., 10 mM in DMSO) prep_peg->mix incubate Incubate at RT or 37°C for 1-12 hours mix->incubate purify Remove Excess Linker via Size-Exclusion Chromatography (SEC) or Dialysis incubate->purify sds_page SDS-PAGE Analysis (Mobility Shift) purify->sds_page mass_spec Mass Spectrometry (Confirm Conjugation) purify->mass_spec

Caption: General experimental workflow for SPAAC bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a DBCO-Functionalized Protein with this compound

This protocol describes a general method for labeling a protein that has been pre-functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free, azide-free buffer.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, SEC) or dialysis cassette.

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL). Ensure the buffer is free from sodium azide, as it will compete with the this compound.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the desired molar excess (e.g., 5-20 fold) of the this compound stock solution to the DBCO-protein solution.

    • Gently mix the reaction. The final concentration of DMSO should be kept low (ideally <10% v/v) to prevent protein denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-12 hours. The optimal time may vary depending on the reactants and their concentrations. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove the excess, unreacted this compound and DMSO by size-exclusion chromatography (SEC) using a column appropriate for the size of the protein conjugate.

    • Alternatively, dialysis against the reaction buffer can be used to remove small molecule impurities.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in an increase in the molecular weight of the protein, leading to a visible band shift compared to the unconjugated protein.

    • Mass Spectrometry (MS): For a precise confirmation of conjugation and to determine the number of PEG linkers attached per protein, analyze the sample by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Two-Step Conjugation: Amine-Reactive Labeling followed by SPAAC

This protocol is for modifying a protein with this compound via its amine group, followed by a SPAAC reaction with a DBCO-functionalized molecule.

Step A: NHS Ester Activation of a Carboxylated Molecule and Conjugation to this compound

  • Activation:

    • Dissolve the carboxylated molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide (B86325) coupling agent (e.g., EDC).

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation:

    • In a separate vial, dissolve this compound in a reaction buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated NHS ester solution to the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting azide-functionalized molecule using an appropriate method, such as reversed-phase HPLC.

Step B: SPAAC Reaction

  • Follow the procedure outlined in Protocol 1 , using the newly synthesized azide-functionalized molecule and a DBCO-functionalized protein.

Troubleshooting and Considerations

  • Slow or Incomplete Reaction:

    • Increase the concentration of the reactants.

    • Increase the molar excess of the this compound.

    • Optimize the reaction buffer; HEPES buffer has been shown to sometimes yield higher reaction rates than PBS.[1]

    • Increase the reaction temperature to 37°C, provided the biomolecule is stable.

  • Low Solubility:

    • The PEG linker on this compound enhances water solubility. However, if the DBCO-molecule is hydrophobic, a small percentage of a co-solvent like DMSO or DMF may be necessary. Ensure the final concentration is compatible with your biomolecule's stability.

  • Presence of Competing Azides:

    • Ensure that all buffers are free of sodium azide (NaN₃), which is a common preservative. Sodium azide will react with DBCO and inhibit the desired conjugation.

By following these guidelines and protocols, researchers can effectively utilize this compound for robust and efficient bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition.

References

Azido-PEG11-amine reaction with NHS esters for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins by reacting with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1][2] This reaction forms a stable amide bond, providing a robust method for protein modification.[3] The use of a heterobifunctional linker like Azido-PEG11-NHS ester allows for the introduction of an azide (B81097) functional group onto a protein. This azide group can then be used in subsequent bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate other molecules like fluorophores, drugs, or oligonucleotides.[4][5][6]

The polyethylene (B3416737) glycol (PEG) spacer, in this case with 11 ethylene (B1197577) glycol units, enhances the solubility of the labeled protein in aqueous solutions and can reduce steric hindrance, potentially preserving protein function.[4] These application notes provide a detailed protocol for the use of Azido-PEG11-NHS ester for the labeling of proteins.

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester. The NHS ester reacts with the nucleophilic amine group at a physiological to slightly alkaline pH (typically 7.2-9.0) to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[2][7]

Protein Protein-NH₂ (Primary Amine) Arrow pH 7.2-9.0 (Amide Bond Formation) AzidoPEG_NHS Azido-(PEG)₁₁-NHS Ester Plus + Labeled_Protein Protein-NH-CO-(PEG)₁₁-N₃ (Labeled Protein) NHS N-hydroxysuccinimide (Byproduct) Plus2 + cluster_reactants cluster_reactants cluster_reactants->Arrow Start Start: Protein in Amine-Free Buffer Adjust_pH Adjust Protein Solution pH to 8.0-8.5 Start->Adjust_pH Prep_NHS Prepare fresh Azido-PEG11-NHS in DMSO/DMF Add_Reagent Add NHS Ester to Protein Solution (20x Molar Excess) Prep_NHS->Add_Reagent Adjust_pH->Add_Reagent Incubate Incubate at RT for 30-60 min Add_Reagent->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Analyze Analyze Labeled Protein (e.g., Protein Assay, Click Reaction) Purify->Analyze End End: Purified Azide-Labeled Protein Analyze->End

References

Application Notes & Protocols: Synthesis of Antibody-Drug Conjugates (ADCs) using Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug.[1] The linker molecule connecting the antibody and the payload is a critical component that heavily influences the ADC's efficacy, stability, and pharmacokinetic profile.[2] Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility, improve stability, prolong circulation half-life, and reduce immunogenicity.[][4] This document provides a detailed guide to using Azido-PEG11-amine, a heterobifunctional PEG linker, for the synthesis of ADCs via click chemistry.

This compound features a terminal amine group and a terminal azide (B81097) group, separated by a hydrophilic 11-unit PEG spacer.[5][6] The amine group can be readily conjugated to a cytotoxic drug, while the azide group allows for a highly specific and efficient "click" reaction with an alkyne-modified antibody.[7] This approach enables the creation of well-defined ADCs with controlled drug-to-antibody ratios (DAR).

Advantages of PEGylated Linkers in ADCs

The incorporation of PEG chains into ADC linkers offers several significant advantages:

  • Improved Hydrophilicity : Many potent cytotoxic payloads are hydrophobic. Attaching a hydrophilic PEG linker can mitigate drug-induced aggregation of the ADC, which is a common challenge, especially with higher DAR values.[2][8]

  • Enhanced Pharmacokinetics (PK) : The PEG chain can create a "hydration shell" around the ADC, which helps to reduce non-specific clearance and prolong its circulation time in the bloodstream, leading to better tumor accumulation.[9][10]

  • Reduced Immunogenicity : By shielding potential epitopes on the payload or linker, PEGylation can lower the risk of an immune response against the ADC.[10][11]

  • Increased Drug Loading : Hydrophilic PEG linkers can enable higher DARs by effectively solubilizing the attached hydrophobic drug molecules, potentially leading to greater potency.[2][10]

General Synthesis Workflow

The synthesis of an ADC using this compound typically follows a three-stage process involving the payload, the antibody, and their final conjugation. This strategy ensures site-specific conjugation and produces a more homogeneous ADC product.

ADC_Synthesis_Workflow cluster_0 Stage 1: Payload Modification cluster_1 Stage 2: Antibody Modification cluster_2 Stage 3: ADC Conjugation & Purification payload Cytotoxic Payload (with -COOH) activated_payload Activated Payload-Linker-Azide payload->activated_payload EDC/NHS Coupling linker This compound linker->activated_payload final_adc Final ADC activated_payload->final_adc SPAAC Click Chemistry mab Monoclonal Antibody (with -NH2 Lysines) activated_mab Alkyne-Modified Antibody (mAb-DBCO) mab->activated_mab Amine Coupling dbco DBCO-NHS Ester dbco->activated_mab activated_mab->final_adc purified_adc Purified ADC final_adc->purified_adc Purification (TFF/HIC)

Overall workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of an ADC using this compound.

Protocol 1: Synthesis of Azide-PEG11-Payload

This protocol describes the conjugation of the this compound linker to a cytotoxic payload containing a carboxylic acid group via a stable amide bond.

Materials:

  • Cytotoxic Payload with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching solution: Hydroxylamine or similar

  • Reverse-phase HPLC system for purification

Methodology:

  • Payload Activation: Dissolve the cytotoxic payload and a 1.5-fold molar excess of NHS in anhydrous DMF. Add a 1.5-fold molar excess of EDC. Stir the reaction at room temperature for 1-2 hours to form the NHS-ester of the payload.

  • Linker Conjugation: In a separate vial, dissolve this compound in DMF. Add this solution to the activated payload mixture. Add a suitable non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to raise the pH to ~8.0.

  • Reaction: Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired Azido-PEG11-Payload conjugate.

  • Purification: Once the reaction is complete, purify the product using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final Azido-PEG11-Payload conjugate by LC-MS and NMR. Lyophilize the pure fractions for storage at -20°C or below.

Protocol 2: Antibody Modification with DBCO

This protocol details the introduction of a DBCO (Dibenzocyclooctyne) moiety onto the antibody via reaction with lysine (B10760008) residues for subsequent catalyst-free click chemistry.

Materials:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL

  • DBCO-NHS Ester

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0. Avoid amine-containing buffers like Tris.[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or Tangential Flow Filtration (TFF) system

Methodology:

  • Buffer Exchange: Ensure the mAb is in the correct amine-free conjugation buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or TFF.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[]

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted DBCO-NHS ester and solvent from the modified antibody using a desalting column or by diafiltration using a TFF system.[] The final buffer should be suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm. The degree of labeling (average number of DBCO molecules per antibody) can be determined using MALDI-TOF mass spectrometry.

Protocol 3: ADC Synthesis via SPAAC and Purification

This protocol describes the final conjugation of the Azido-PEG11-Payload to the DBCO-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of click chemistry that does not require a cytotoxic copper catalyst.[]

Materials:

  • DBCO-modified mAb

  • Azido-PEG11-Payload

  • Reaction Buffer: PBS, pH 7.4

  • Purification systems: Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC)

Methodology:

  • Conjugation: Add a 1.5 to 2-fold molar excess of the Azido-PEG11-Payload (relative to the number of DBCO groups on the antibody) to the DBCO-modified mAb solution.

  • Incubation: Incubate the reaction overnight at 4°C or for 4-8 hours at room temperature with gentle agitation. The reaction is typically slower than copper-catalyzed click chemistry but highly specific.[]

  • Initial Purification (TFF): After conjugation, use Tangential Flow Filtration (TFF) to remove unreacted Azido-PEG11-Payload and organic solvents. This step also serves to concentrate the ADC and exchange it into the appropriate buffer for chromatography.[][16]

  • Chromatographic Purification (HIC): Further purify the ADC using Hydrophobic Interaction Chromatography (HIC). HIC is effective at separating unconjugated antibody, the desired ADC species, and any high-molecular-weight aggregates based on differences in hydrophobicity.[][17]

  • Final Formulation: Collect the fractions containing the purified ADC. Perform a final buffer exchange into a suitable formulation buffer using TFF and concentrate the ADC to the desired final concentration.

  • Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter into a sterile vial. Store at 2-8°C for short-term use or at -80°C for long-term storage.

ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and safety of the final ADC product.

ADC_Characterization_Workflow cluster_0 Purity & Aggregation cluster_1 DAR & Drug Distribution cluster_2 Potency & Function SEC Size Exclusion Chromatography (SEC) CE_SDS CE-SDS HIC Hydrophobic Interaction Chromatography (HIC) LC_MS LC-MS (denatured) Cell_Tox In Vitro Cytotoxicity Assay ELISA Antigen Binding (ELISA) ADC_Sample Purified ADC ADC_Sample->SEC ADC_Sample->CE_SDS ADC_Sample->HIC ADC_Sample->LC_MS ADC_Sample->Cell_Tox ADC_Sample->ELISA

Key methods for the analytical characterization of the final ADC.
Data Presentation: Illustrative Characterization Results

The following tables summarize typical quantitative data obtained during ADC characterization. The values are for illustrative purposes based on literature for PEGylated ADCs.[11][18]

Table 1: Drug-to-Antibody Ratio (DAR) and Purity Analysis

Analytical MethodParameter MeasuredIllustrative Result
Hydrophobic Interaction (HIC)Average DAR3.8
LC-MS (denatured, reduced)DAR DistributionDAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%
Size Exclusion (SEC)Monomer Purity (%)>98%
Size Exclusion (SEC)High Molecular Weight Species (%)<2%
Reversed-Phase (RP-HPLC)Free Drug-Linker (%)<0.1%

Table 2: Functional and Stability Assessment

Assay TypeParameter MeasuredIllustrative Result
In Vitro CytotoxicityIC50 on HER2+ Cell Line1.5 nM
Antigen Binding ELISARelative Binding Affinity (%)95% (vs. naked mAb)
Thermal Stress (40°C, 1 wk)Increase in Aggregates (%)<1.0%
Serum Stability (37°C, 3 days)ADC Integrity (%)>95%

Conclusion

This compound is a versatile and effective linker for the synthesis of modern antibody-drug conjugates. Its defined length, hydrophilicity, and bifunctional nature allow for a modular and controlled conjugation strategy using click chemistry. This approach minimizes product heterogeneity and can overcome challenges associated with hydrophobic payloads, leading to ADCs with improved stability, favorable pharmacokinetic properties, and enhanced therapeutic potential.[8][10] The detailed protocols and characterization methods outlined in this document provide a robust framework for researchers and drug developers working to create the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Creation and Evaluation of PROTACs with a PEG11 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that are revolutionizing drug discovery.[1] A PROTAC operates by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[2][3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]

A PROTAC molecule is composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[5][6] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as properties like solubility and cell permeability.[3][7]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their advantageous properties.[8] PEG linkers enhance the aqueous solubility and hydrophilicity of the PROTAC molecule, which can improve its pharmacokinetic profile.[7][8] The PEG11 linker, specifically, offers a significant length to span the distance between the POI and the E3 ligase, a critical factor for inducing efficient protein degradation.[9] This document provides a detailed experimental procedure for the synthesis, characterization, and evaluation of PROTACs featuring a PEG11 linker.

Signaling Pathway and Experimental Workflow

The overall process for creating and validating a PEG11-linked PROTAC involves synthesis, characterization, and a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-PEG11-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow begins with the modular synthesis of the PROTAC, followed by rigorous analytical characterization and a suite of biological assays to determine its effectiveness.

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_evaluation Phase 2: Biological Evaluation A Step 1: Couple POI Ligand to PEG11 Linker B Step 2: Purify Intermediate A->B C Step 3: Couple E3 Ligase Ligand to Intermediate B->C D Step 4: Final Purification & Characterization (HPLC, HRMS, NMR) C->D E Ternary Complex Formation Assay (e.g., TR-FRET) D->E F Protein Degradation Assay (Western Blot) D->F H Cell Viability Assay D->H G Determine DC50 & Dmax F->G

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Synthesis of a PROTAC with a PEG11 Linker

This protocol describes a general two-step synthesis using an amine-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand with a commercially available NH2-PEG11-COOH linker. Amide coupling is a common and robust method for PROTAC synthesis.[6]

Materials:

  • Amine-functionalized POI ligand (POI-NH2)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • Amino-PEG11-Acid linker (e.g., HOOC-PEG11-NH2)

  • N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) instruments

Protocol:

Step 1: Coupling of POI Ligand to PEG11 Linker

  • Dissolve the HOOC-PEG11-NH2 linker (1.2 equivalents) in anhydrous DMF.

  • Add DIC (1.3 equivalents) and HOBt (1.3 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add the POI ligand solution to the activated linker solution. Add DIPEA (2.5 equivalents).

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Once complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product (POI-NH-PEG11-COOH) by flash column chromatography or preparative HPLC.

Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate

  • Dissolve the purified POI-NH-PEG11-COOH intermediate (1.0 equivalent) and the E3 ligase ligand with a free amine (E3-NH2, 1.1 equivalents) in anhydrous DMF.

  • Add DIC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule directly by preparative HPLC.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

Step 3: Characterization

  • Confirm the identity and purity of the final PROTAC using analytical HPLC (>95% purity).

  • Verify the molecular weight using HRMS to confirm the exact mass.

  • Confirm the structure using ¹H and ¹³C NMR spectroscopy.

Ternary Complex Formation Assay (TR-FRET)

This assay confirms that the PROTAC can simultaneously bind the POI and the E3 ligase to form the crucial ternary complex.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay suitable for this purpose.[11]

Materials:

  • Purified, labeled POI (e.g., His-tagged POI with anti-His-Tb cryptate)

  • Purified, labeled E3 ligase (e.g., GST-tagged E3 with anti-GST-d2 acceptor)

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of the PROTAC compound in the assay buffer in a microplate.

  • Add the labeled POI and labeled E3 ligase to each well at optimized concentrations.

  • Include controls: POI + E3 ligase without PROTAC (negative control), and saturating concentrations of unlabeled ligands for competition experiments.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation.

  • Measure the TR-FRET signal using a microplate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Plot the TR-FRET ratio against the log of the PROTAC concentration to determine the TC50 (concentration for half-maximal complex formation).

Protein Degradation Assay (Western Blot)

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][12]

Materials:

  • Cell line expressing the POI

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control (DMSO) and a positive control with the PROTAC and a proteasome inhibitor.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[13]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control (set to 100%). The percentage of degradation is 100% - % remaining protein.[13]

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Data Presentation

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Summary of PROTAC Synthesis and Characterization

Parameter Result Method
Yield XX % Gravimetric
Purity >98% Analytical HPLC
HRMS (m/z) Calculated: XXXX.XXXX ESI-TOF
Found: XXXX.XXXX

| ¹H NMR | Conforms to structure | 400 MHz NMR |

Table 2: Ternary Complex Formation Data

PROTAC ID Target System (POI/E3) TC50 (nM) Assay Method
PROTAC-PEG11 Example-POI / VHL XX.X TR-FRET

| PROTAC-PEG11 | Example-POI / CRBN | YY.Y | TR-FRET |

Table 3: Cellular Protein Degradation Data

PROTAC ID Cell Line DC50 (nM) Dmax (%) Time Point (h)
PROTAC-PEG11 Example Cell Line A XX.X >90% 24

| Negative Control | Example Cell Line A | >10,000 | <10% | 24 |

References

Surface Modification of Nanoparticles with Azido-PEG11-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. This application note details the use of Azido-PEG11-amine, a heterobifunctional linker, for the surface modification of nanoparticles.

This compound possesses a terminal amine group for covalent attachment to nanoparticles and a terminal azide (B81097) group for subsequent bio-orthogonal "click" chemistry reactions. The eleven-unit PEG spacer imparts a hydrophilic shield to the nanoparticle surface, which can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong systemic circulation time.[1] The azide functionality serves as a versatile handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic molecules that bear a corresponding alkyne or cyclooctyne (B158145) group.[2][3] This modular approach allows for the precise engineering of multifunctional nanoparticle systems.

Key Applications

The unique properties of this compound-modified nanoparticles make them suitable for a range of biomedical applications:

  • Targeted Drug Delivery: The azide group allows for the conjugation of targeting moieties that can specifically bind to receptors overexpressed on diseased cells, such as cancer cells.[2][4][5] This enhances the accumulation of the drug payload at the target site, improving therapeutic efficacy while minimizing off-target toxicity.[2][4]

  • Biomedical Imaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be "clicked" onto the nanoparticle surface, enabling sensitive and specific visualization of biological processes and disease states.

  • Cancer Therapy: Nanoparticles modified with this compound can be engineered for various cancer therapeutic strategies, including photothermal therapy and the targeted delivery of chemotherapeutic agents.[4]

Quantitative Data Summary

The surface modification of nanoparticles with this compound typically leads to predictable changes in their physicochemical properties. The following tables provide illustrative data on the changes in hydrodynamic diameter and zeta potential for carboxylated quantum dots and iron oxide nanoparticles after surface modification.

Table 1: Hydrodynamic Diameter of Carboxylated Quantum Dots Before and After Modification with this compound

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Carboxylated Quantum Dots (Initial)15.2 ± 0.80.18
This compound Modified Quantum Dots28.5 ± 1.50.21

Note: Data are representative and may vary depending on the specific nanoparticle core, initial surface chemistry, and reaction conditions.

Table 2: Zeta Potential of Carboxylated Iron Oxide Nanoparticles Before and After Modification with this compound

Nanoparticle SampleZeta Potential (mV)
Carboxylated Iron Oxide Nanoparticles (Initial)-35.8 ± 2.1
This compound Modified Iron Oxide Nanoparticles-10.3 ± 1.5

Note: The shift in zeta potential towards a more neutral value is indicative of successful surface coating with the PEG linker. Data are representative.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound via EDC/NHS Coupling

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., quantum dots, iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween 20

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To the nanoparticle suspension, add EDC to a final concentration of 2 mM and NHS to a final concentration of 5 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the activated nanoparticles by centrifugation or using a magnetic separator.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticles in Coupling Buffer. Repeat this washing step twice.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.

    • Add the this compound solution to the washed, activated nanoparticles. The optimal molar ratio of linker to nanoparticles should be determined empirically.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final Tris concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washing and Storage:

    • Wash the functionalized nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.

    • Resuspend the final this compound modified nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.

    • Store at 4°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

1. Hydrodynamic Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.

    • Compare the results with the unmodified nanoparticles to confirm successful surface modification.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Method: To confirm the presence of the azide group.

  • Procedure:

    • Lyophilize the nanoparticle samples (both unmodified and modified).

    • Acquire FTIR spectra.

    • Look for the characteristic azide (N3) stretching vibration peak around 2100 cm⁻¹.

Visualization of Workflow and Biological Pathway

G cluster_workflow Experimental Workflow cluster_click Click Chemistry Application NP Carboxylated Nanoparticles Activate Activation with EDC/NHS NP->Activate Wash1 Washing Activate->Wash1 Conjugate Conjugation Wash1->Conjugate PEG_amine This compound PEG_amine->Conjugate Wash2 Washing & Quenching Conjugate->Wash2 Final_NP Azido-PEG-Nanoparticles Wash2->Final_NP Click CuAAC or SPAAC Click Reaction Final_NP->Click Alkyne_Ligand Alkyne-modified Targeting Ligand Alkyne_Ligand->Click Targeted_NP Targeted Nanoparticle Click->Targeted_NP

Caption: Workflow for nanoparticle modification and subsequent bioconjugation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Targeted_NP Targeted Nanoparticle (with Drug) Targeted_NP->EGFR Targeted_NP->Block Block->Ras Block->PI3K Block->STAT Inhibition Inhibition

Caption: Targeted nanoparticle inhibiting the EGFR signaling pathway.

References

Application Notes and Protocols for Labeling Primary Amines in Proteins with Azido-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of azide (B81097) functionalities into proteins is a powerful technique in bioconjugation, enabling a wide range of subsequent modifications through bioorthogonal chemistry, such as the highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).[1] Azido-PEG-NHS esters are amine-reactive reagents that covalently attach an azido-PEG moiety to proteins, primarily at the N-terminus and the epsilon-amine of lysine (B10760008) residues.[1][2] This modification introduces a reactive azide handle that can be used for the site-specific attachment of various molecules, including fluorescent dyes, biotin, and drug molecules, making it a valuable tool in research and drug development.[1][3][4][5][6][7][]

The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines in a pH-dependent manner (optimally at pH 7.2-8.5) to form a stable amide bond.[1][9][10][11][12][13][14] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, which is beneficial for subsequent conjugation steps.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Labeling a Generic IgG Antibody with Azido-PEG4-NHS Ester
ParameterValueNotes
ProteinHuman IgGMolecular Weight: ~150 kDa
Protein Concentration1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[15]
Molar Excess of Azido-PEG-NHS Ester10 to 20-foldThis is a starting point and may require optimization.[2][13]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0Avoid buffers containing primary amines (e.g., Tris).[2][13]
Reaction TemperatureRoom Temperature or 4°C
Incubation Time30 - 60 minutes at Room Temperature; 2 hours on ice.[2][14]
Expected Degree of Labeling (DOL)4 - 6 azides per antibodyThis can be influenced by the protein's structure and the reaction conditions.[2][13]
Table 2: Factors Influencing Labeling Efficiency
FactorEffect on Labeling EfficiencyRecommendations
pH The reaction is most efficient at a pH of 7.2-8.5, where primary amines are deprotonated and more nucleophilic.[1][9][10][11][12]Use a non-amine containing buffer such as PBS at a pH within the optimal range.
Protein Concentration Higher protein concentrations generally result in higher labeling efficiency.[15]For dilute protein solutions, a greater molar excess of the NHS ester may be required.[2][13]
Molar Ratio of Reagent to Protein A higher molar excess of the Azido-PEG-NHS ester typically leads to a higher degree of labeling.Optimize the molar ratio to achieve the desired degree of labeling for your specific protein.[2]
Reaction Time and Temperature Longer incubation times or higher temperatures can increase the extent of labeling, but also the risk of protein degradation and NHS ester hydrolysis.[12]Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[2][14]
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.[2][13]Use amine-free buffers like PBS. If necessary, exchange the protein into a suitable buffer before labeling.[2]
NHS Ester Stability NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1][2][13]Prepare the Azido-PEG-NHS ester solution immediately before use in a high-quality, anhydrous solvent like DMSO.[1][2]

Experimental Protocols

Protocol 1: Labeling of Primary Amines in Proteins with Azido-PEG-NHS Ester

This protocol describes a general procedure for labeling a protein with Azido-PEG-NHS ester.

Materials:

  • Protein of interest

  • Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.[1]

    • Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.[2]

  • Reagent Preparation:

    • Equilibrate the vial of Azido-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[2][13]

    • Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS Ester in anhydrous DMSO.[1] Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the reagent vial tightly sealed.[1][2]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Azido-PEG-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the Azido-PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][14]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM.[3]

    • Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess NHS ester.[3]

  • Purification of the Labeled Protein:

    • Remove unreacted Azido-PEG-NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against PBS.[2][9][16]

    • Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the protein concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay or measuring absorbance at 280 nm).[1]

    • If desired, determine the degree of labeling (DOL) using mass spectrometry.[1][15][17]

    • The azide-labeled protein is now ready for subsequent applications like click chemistry.

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1]

Visualizations

G cluster_workflow Protein Labeling Workflow A Protein Preparation (Dissolve in amine-free buffer) C Labeling Reaction (Incubate protein with reagent) A->C B Reagent Preparation (Azido-PEG-NHS in DMSO) B->C D Quenching (Optional) (Add Tris buffer) C->D E Purification (Desalting column or dialysis) C->E If not quenching D->E F Characterization (Protein concentration, DOL) E->F G Storage (4°C or -20°C/-80°C) F->G

Caption: Experimental workflow for labeling proteins with Azido-PEG-NHS ester.

G cluster_reaction Labeling Reaction Principle Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-PEG-N3 (Stable Amide Bond) Protein->Labeled_Protein Protein->Labeled_Protein + Reagent Azido-PEG-NHS Ester Reagent->Labeled_Protein Byproduct NHS Labeled_Protein->Byproduct +

Caption: Reaction of a primary amine on a protein with Azido-PEG-NHS ester.

G cluster_pathway Bioorthogonal Conjugation Pathway Azide_Protein Azide-Labeled Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Protein->Click_Reaction Alkyne_Molecule Alkyne-Containing Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Conjugate Protein Conjugate Click_Reaction->Conjugate

Caption: Subsequent use of azide-labeled proteins in click chemistry.

References

Purifying Azido-PEG11-amine Conjugates: A Guide to Downstream Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Azido-PEG11-amine conjugates. The successful isolation of these conjugates from unreacted starting materials and byproducts is critical for ensuring the quality, efficacy, and safety of subsequent applications in research and drug development. This guide outlines five commonly employed purification techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Tangential Flow Filtration (TFF), and Dialysis.

Introduction

This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry and a primary amine for conjugation to various molecules. Following a conjugation reaction, the resulting mixture typically contains the desired product, unreacted this compound, excess reactants, and potential side products. Effective purification is therefore a crucial step to obtain a homogenous product with high purity. The choice of purification method depends on several factors, including the physicochemical properties of the conjugate, the nature of the impurities, the required purity level, and the scale of the purification.

Purification Techniques Overview

The following table summarizes the key purification techniques and their primary separation principles.

TechniquePrimary Separation PrincipleKey AdvantagesTypical Applications
Size Exclusion Chromatography (SEC) Hydrodynamic volume (size)Mild conditions, good for removing small molecule impurities and aggregates.Removal of unreacted PEG linkers, desalting, and buffer exchange.
Ion Exchange Chromatography (IEC) Net surface chargeHigh resolving power, can separate isoforms with different charge properties.Purification of charged conjugates, separation from uncharged or oppositely charged impurities.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, excellent for separating closely related compounds and isomers.High-purity separation of the final conjugate from starting materials and byproducts.
Tangential Flow Filtration (TFF) Molecular weight cutoffScalable, efficient for large volumes, combines concentration and purification.Removal of small molecule impurities, buffer exchange, and concentration of the conjugate solution.
Dialysis Molecular weight cutoffSimple, gentle, good for buffer exchange and removing small molecule impurities.Desalting, buffer exchange, and removal of small unreacted molecules.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of PEGylated molecules using various chromatographic techniques. While specific results for this compound conjugates may vary depending on the conjugated molecule and the specific conditions, these tables offer a general overview of the expected outcomes.

Table 1: Representative Purity and Recovery Data for Chromatographic Methods

Purification MethodAnalytePurity Achieved (%)Recovery (%)Reference
Size Exclusion HPLCPEGylated Protein Conjugate> 95%78 - 120%[1]
Ion Exchange ChromatographyPEGylated scFv> 98% (with HIC)-[1]
Reversed-Phase HPLCPEG-Paclitaxel-> 90%[1]

Table 2: Resolution Data for SEC Separation of PEGylated Species

Species PairResolution (Rs)Chromatographic ConditionsReference
Free PEG vs. PEG-conjugate1.7Shodex Protein KW803 and KW804 columns in series, 20mM HEPES buffer at pH 6.5[1]
Free PEG vs. Non-PEGylated protein2.0Shodex Protein KW803 and KW804 columns in series, 20mM HEPES buffer at pH 6.5[1]

Experimental Protocols and Workflows

This section provides detailed protocols for each purification technique. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. This method is particularly effective for removing unreacted this compound from a larger conjugated molecule.

Experimental Protocol
  • Column Selection: Choose a column with a fractionation range appropriate for the size of the this compound conjugate and the unreacted starting materials. For small molecule conjugates, columns with a low molecular weight cutoff (e.g., 100-2000 Da) are suitable.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with the sample and the column. A common mobile phase is phosphate-buffered saline (PBS) or other buffered aqueous solutions.[2] Ensure the mobile phase is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. Continue to run the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector (if the conjugate or impurities have a chromophore) or a refractive index (RI) detector.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC, mass spectrometry) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using techniques like TFF or lyophilization.

SEC_Workflow start Start: Crude Conjugate Mixture column_selection Select SEC Column start->column_selection mobile_phase Prepare & Degas Mobile Phase column_selection->mobile_phase equilibration Equilibrate SEC System mobile_phase->equilibration sample_prep Prepare & Filter Sample equilibration->sample_prep injection Inject Sample sample_prep->injection elution Isocratic Elution injection->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (HPLC/MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling end End: Purified Conjugate pooling->end

Figure 1. SEC Purification Workflow

Ion Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[3][4][5] Since the this compound contains a primary amine, it will be positively charged at a pH below its pKa. This property can be exploited for purification. If the molecule to which it is conjugated alters the overall charge, IEC can be a powerful separation tool.

Experimental Protocol
  • Resin Selection:

    • For positively charged conjugates (basic), use a cation exchange resin (e.g., SP Sepharose, CM Sepharose).

    • For negatively charged conjugates (acidic), use an anion exchange resin (e.g., Q Sepharose, DEAE Sepharose).

  • Buffer Preparation:

    • Binding Buffer: Prepare a low-ionic-strength buffer at a pH where the conjugate has the desired charge for binding to the resin.

    • Elution Buffer: Prepare a high-ionic-strength buffer (e.g., binding buffer with 1 M NaCl) or a buffer with a pH that neutralizes the charge of the conjugate.

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with 5-10 column volumes of binding buffer.

  • Sample Preparation: Dissolve the crude conjugate mixture in the binding buffer. Ensure the sample pH and ionic strength are similar to the binding buffer.

  • Sample Loading: Load the sample onto the column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of binding buffer to remove unbound impurities.

  • Elution: Elute the bound conjugate using a linear gradient of the elution buffer or a step gradient.

  • Fraction Collection: Collect fractions and monitor the eluate with a UV detector.

  • Analysis and Desalting: Analyze the fractions for purity. Pool the pure fractions and desalt using SEC or dialysis.

IEC_Workflow start Start: Crude Conjugate Mixture resin_selection Select Cation/Anion Exchange Resin start->resin_selection buffer_prep Prepare Binding & Elution Buffers resin_selection->buffer_prep equilibration Equilibrate IEC Column buffer_prep->equilibration sample_loading Load Sample equilibration->sample_loading washing Wash with Binding Buffer sample_loading->washing elution Elute with Salt/pH Gradient washing->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions & Desalt fraction_collection->analysis end End: Purified Conjugate analysis->end

Figure 2. IEC Purification Workflow

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[6][7] It is well-suited for the purification of small molecule conjugates and can effectively separate the desired product from closely related impurities.

Experimental Protocol
  • Column Selection: Select a C18 or C8 reversed-phase column suitable for small molecule separations.

  • Mobile Phase Preparation:

    • Solvent A: Typically 0.1% trifluoroacetic acid (TFA) or formic acid in water.

    • Solvent B: Typically 0.1% TFA or formic acid in acetonitrile (B52724) or methanol.

    • Filter and degas both solvents.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate mixture in a solvent compatible with the initial mobile phase.

  • Injection and Gradient Elution: Inject the sample and start a linear gradient of increasing Solvent B concentration to elute the compounds based on their hydrophobicity.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as detected by a UV detector.

  • Analysis and Solvent Removal: Analyze the purity of the collected fractions. Pool the pure fractions and remove the organic solvent and acid modifier by lyophilization or evaporation.

RPHPLC_Workflow start Start: Crude Conjugate Mixture column_selection Select C18/C8 RP-Column start->column_selection mobile_phase Prepare Aqueous & Organic Mobile Phases column_selection->mobile_phase equilibration Equilibrate HPLC System mobile_phase->equilibration injection Inject Sample equilibration->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection analysis Analyze Fractions fraction_collection->analysis solvent_removal Remove Solvent (Lyophilization) analysis->solvent_removal end End: Purified Conjugate solvent_removal->end

Figure 3. RP-HPLC Purification Workflow

Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for separating molecules based on size, suitable for concentrating, desalting, and buffer exchange of the conjugate solution.[8][9] It is particularly useful for processing larger volumes.

Experimental Protocol
  • Membrane Selection: Choose a membrane with a molecular weight cutoff (MWCO) that is 3-6 times smaller than the molecular weight of the this compound conjugate to ensure its retention.[8]

  • System Setup and Sanitization: Assemble the TFF system and sanitize it according to the manufacturer's instructions.

  • System Equilibration: Equilibrate the system with the desired buffer.

  • Sample Concentration: Load the crude conjugate solution into the reservoir and start the recirculation pump. Apply pressure to the system to force the solvent and small molecules (permeate) through the membrane, thereby concentrating the retentate containing the conjugate.

  • Diafiltration (Buffer Exchange): To further purify the conjugate, add fresh buffer to the reservoir at the same rate as the permeate is being removed. This process, known as diafiltration, washes away remaining small molecule impurities. Typically, 5-10 diavolumes are sufficient for near-complete buffer exchange.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and recover the purified conjugate from the system.

TFF_Workflow start Start: Crude Conjugate Solution membrane_selection Select Membrane (MWCO) start->membrane_selection system_setup Assemble & Sanitize TFF System membrane_selection->system_setup equilibration Equilibrate with Buffer system_setup->equilibration concentration Concentrate Sample equilibration->concentration diafiltration Diafilter (Buffer Exchange) concentration->diafiltration final_concentration Final Concentration diafiltration->final_concentration recovery Recover Purified Conjugate final_concentration->recovery end End: Purified & Concentrated Conjugate recovery->end

Figure 4. TFF Purification Workflow

Dialysis

Dialysis is a simple and gentle method for separating molecules based on size by selective diffusion across a semi-permeable membrane.[10] It is commonly used for buffer exchange and removing small molecule impurities like salts and unreacted linkers.

Experimental Protocol
  • Membrane Selection: Choose a dialysis membrane with a MWCO significantly smaller than the molecular weight of the this compound conjugate to ensure its retention. For small molecule conjugates, a low MWCO (e.g., 100-500 Da) is recommended.

  • Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.

  • Sample Loading: Load the crude conjugate solution into the dialysis bag or cassette, ensuring to leave some headspace.

  • Dialysis: Place the sealed dialysis bag/cassette in a large volume of dialysis buffer (typically 100-1000 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Change the dialysis buffer 2-3 times at intervals of several hours to maintain a high concentration gradient and ensure efficient removal of small molecules.

  • Sample Recovery: After the final buffer change, remove the dialysis bag/cassette and carefully recover the purified conjugate.

Dialysis_Workflow start Start: Crude Conjugate Solution membrane_selection Select Dialysis Membrane (MWCO) start->membrane_selection membrane_prep Hydrate Membrane membrane_selection->membrane_prep sample_loading Load Sample into Tubing/Cassette membrane_prep->sample_loading dialysis Dialyze against Large Buffer Volume sample_loading->dialysis buffer_changes Change Buffer 2-3 Times dialysis->buffer_changes sample_recovery Recover Purified Sample buffer_changes->sample_recovery end End: Purified Conjugate sample_recovery->end

Figure 5. Dialysis Purification Workflow

Conclusion

The purification of this compound conjugates is a critical step in their utilization for various applications. The choice of the most appropriate purification technique will depend on the specific characteristics of the conjugate and the desired level of purity. For high-resolution separation of small molecule conjugates, RP-HPLC is often the method of choice. For larger conjugates and for the removal of small molecule impurities, SEC and TFF are highly effective. IEC provides an orthogonal separation mechanism based on charge, which can be invaluable for complex purification challenges. Dialysis remains a simple and effective method for buffer exchange and desalting. By carefully selecting and optimizing the purification strategy, researchers can obtain high-purity this compound conjugates for their downstream applications.

References

Solubility of Azido-PEG11-amine in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG11-amine is a bifunctional, hydrophilic linker commonly employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics.[1][2][3] Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility, while the terminal azide (B81097) and amine groups offer versatile conjugation handles for "click chemistry" and amidation reactions, respectively.[1][3][4][5][6] Understanding the solubility of this compound in various solvents is critical for its effective use in designing and synthesizing complex biomolecular constructs. These notes provide a summary of its known solubility and a detailed protocol for determining its solubility in solvents of interest.

Applications

This compound is a valuable tool for:

  • Bioconjugation: Linking biomolecules such as proteins, peptides, or antibodies to other molecules or surfaces.[2]

  • PROTACs Synthesis: Used as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[7]

  • Drug Delivery: Improving the pharmacokinetic properties of therapeutic agents.[2]

  • Nanotechnology: Serving as a linker in the fabrication of nanoparticles to improve stability and biocompatibility.[2]

Physicochemical Properties

PropertyValueReference
Molecular Formula C24H50N4O11[7]
Molecular Weight 570.67 g/mol [7]
Appearance Colorless to light yellow liquid/oil[7][8]
CAS Number 1800414-71-4[3][4][7]

Solubility Data

This compound is characterized by its hydrophilic nature, which generally confers good solubility in aqueous solutions and a variety of organic solvents.[2][4][5][6][9] The following table summarizes the available solubility information.

SolventSolubilityNotes
Aqueous Solutions SolubleThe hydrophilic PEG chain enhances solubility in aqueous media.[1][2][3][4][5][6][9][10][11][12]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (175.23 mM)Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended.[7]
Dimethylformamide (DMF) Soluble[8][10]
Chloroform (CHCl3) Soluble[10]
Dichloromethane (DCM) Soluble[8][10]
Acetonitrile (ACN) Soluble[8]
Tetrahydrofuran (THF) Soluble[8]
Alcohols (e.g., Ethanol, Methanol) Less Soluble[10]
Toluene Less Soluble[10]
Ether Not Soluble[10]

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution.

  • Serial Dilutions for Calibration Curve:

    • Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.

    • Analyze these standards using an appropriate analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

    • Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the vials at high speed to pellet the undissolved solute.

    • Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted supernatant using the same analytical method as for the standards.

  • Quantification:

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

Diagrams

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_exp Experiment cluster_quant Quantification prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards gen_cal_curve Generate Calibration Curve (HPLC-UV) prep_standards->gen_cal_curve quantify Determine Concentration from Calibration Curve gen_cal_curve->quantify analyze_samples Analyze Saturated Solution Samples analyze_samples->quantify add_excess Add Excess Solute to Solvent equilibrate Equilibrate (e.g., 24h agitation) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant collect_supernatant->analyze_samples calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of a compound.

Storage and Handling

  • Storage of Pure Compound: Store at -20°C for long-term stability (up to 3 years).[7]

  • Storage of Stock Solutions: Once prepared, aliquot and store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[7]

  • Handling: Handle in accordance with standard laboratory safety procedures. Use appropriate personal protective equipment.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG11-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions involving Azido-PEG11-amine, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two reactive groups:

  • A primary amine (-NH₂): This group readily reacts with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. It can also react with other carbonyl compounds like aldehydes and ketones.[1]

  • An azide (B81097) (-N₃): This group is used in bioorthogonal "click chemistry" reactions. It reacts efficiently with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[2][3]

Q2: Which functional group should I react first?

A2: Typically, the amine group is reacted first with a molecule containing an activated ester (like an NHS ester) due to the broader reactivity profile of amines. The azide group is generally inert to common reaction conditions used for amine chemistry, preserving it for a subsequent, highly specific click chemistry reaction.

Q3: My buffers contain Tris and sodium azide. Will these interfere with my reaction?

A3: Yes, both can cause significant issues.

  • Tris Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the amine on your PEG linker for reaction with the NHS ester, significantly reducing your conjugation efficiency.[4][5] It is crucial to exchange your protein or molecule into an amine-free buffer like Phosphate-Buffered Saline (PBS) or HEPES before starting the conjugation.[4][6]

  • Sodium Azide (NaN₃): Sodium azide is a potent nucleophile and can react with and consume your NHS ester reagent.[7] It also directly interferes with click chemistry reactions.[8] It should be removed from all buffers and reagents before proceeding with either conjugation strategy.[8]

Q4: How should I store my this compound and other reactive linkers?

A4: Reagents like this compound and particularly any NHS-ester functionalized molecules are moisture-sensitive. They should be stored at -20°C, desiccated.[4] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation, which can hydrolyze the reactive groups.[6][9] It is also recommended to dissolve NHS esters immediately before use and not to prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes in solution.[4][5]

Troubleshooting Guide: Low Conjugation Yield

Low yield can occur during the amine-reactive step (e.g., with an NHS ester) or the azide-reactive step (click chemistry). Below are troubleshooting guides for both scenarios.

Scenario 1: Low Yield in Amine-Reactive Conjugation (e.g., NHS Ester Reaction)

This section addresses issues when reacting the amine end of the this compound linker with a molecule containing an NHS ester.

The most common side reaction is the hydrolysis of the NHS ester, which renders it inactive.[7]

  • Cause A: Improper Storage. Moisture contamination from repeated opening and closing of the reagent vial or improper storage leads to hydrolysis.[6]

  • Solution A: Always warm the NHS ester reagent to room temperature before opening.[9] Store desiccated at -20°C. For best results, use fresh reagent or aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure.

  • Cause B: Premature Hydrolysis in Solution. The NHS ester is unstable in aqueous buffers, especially at high pH.

  • Solution B: Prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][10] Do not store NHS esters in solution.[4]

  • Cause A: Incorrect pH. The reaction pH is a critical trade-off. While the amine needs to be deprotonated (nucleophilic) to react, which is favored at higher pH, the rate of NHS ester hydrolysis also increases dramatically with pH.[7][11]

  • Solution A: The optimal pH is a compromise, typically between pH 7.2 and 8.5 .[7] For many protein conjugations, a pH of 8.3-8.5 provides a good balance.[11] Perform pilot experiments to determine the optimal pH for your specific system.

  • Cause B: Inappropriate Molar Ratio. An insufficient molar excess of the PEG linker over the amine-containing molecule can lead to low conjugation efficiency, especially in dilute solutions.[12]

  • Solution B: For reactions with proteins, a 10- to 50-fold molar excess of the NHS-PEG linker is a good starting point.[4] Optimization may be required; perform a titration to find the ideal ratio for your desired degree of labeling.

  • Cause A: Competing Nucleophiles. As mentioned in the FAQs, amine-containing buffers (Tris, glycine) will compete in the reaction.[4]

  • Solution A: Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) prior to the reaction using dialysis or a desalting column.[6]

The stability of an NHS ester is highly dependent on pH and temperature. As pH increases, the half-life of the ester decreases significantly.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes
9.0Room Temp~5 minutes

Data summarized from references.[7][13]

Scenario 2: Low Yield in Azide-Reactive Conjugation (Click Chemistry)

This section addresses issues when reacting the azide end of the this compound linker with an alkyne-containing molecule.

  • Cause A: Copper (I) Oxidation. The active catalyst in CuAAC is Cu(I). In solution, Cu(I) is readily oxidized to the inactive Cu(II) state.

  • Solution A: The reaction requires a reducing agent to regenerate Cu(I) from Cu(II). Sodium ascorbate (B8700270) is most commonly used.[12] Ensure your sodium ascorbate stock is fresh, as it can degrade over time.[14]

  • Cause B: Low Catalyst Concentration or Inactive Catalyst. Insufficient active copper catalyst will result in a slow or incomplete reaction.

  • Solution B: Use a copper source like CuSO₄ along with a reducing agent (sodium ascorbate).[12] The addition of a copper-coordinating ligand, such as THPTA, can both accelerate the reaction and protect biomolecules from damage by reactive oxygen species.[12] In some cases, increasing the catalyst loading can improve yield, but this may require more rigorous purification to remove the copper post-reaction.[14]

  • Cause C: Oxygen in the Reaction. Oxygen can contribute to the oxidation of the Cu(I) catalyst.

  • Solution C: For sensitive reactions, degassing the solvent by bubbling with an inert gas like nitrogen or argon before adding the copper catalyst can improve the yield.[14][15]

  • Cause A: Low Reactant Concentration. SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the azide and the cyclooctyne. Low concentrations will lead to very slow reaction kinetics.

  • Solution A: Increase the concentration of one or both reactants if possible.[16] Using a slight molar excess (e.g., 1.5-5 equivalents) of one component can help drive the reaction to completion.[16][17]

  • Cause B: Steric Hindrance. The azide or alkyne may be sterically inaccessible on one of the molecules, preventing the cycloaddition.

  • Solution B: The PEG11 spacer is designed to mitigate this, but if hindrance is suspected, you may need to design a linker with a longer PEG chain.[16]

  • Cause C: Incompatible Buffer/Solvent. The reaction kinetics of SPAAC can be influenced by the buffer system.

  • Solution C: Some studies have shown that HEPES buffer can lead to faster reaction rates compared to PBS for certain SPAAC reactions.[18] If using organic co-solvents like DMSO to dissolve reagents, keep the final concentration low (<10-15%) to avoid denaturing proteins.[8]

Experimental Protocols & Workflows

Protocol 1: Two-Step Conjugation to a Protein (Amine-Reactive First)

This protocol describes the conjugation of a protein (containing an NHS ester) to this compound, followed by a SPAAC reaction to a DBCO-functionalized molecule.

Step 1: Amine-PEG Conjugation

  • Buffer Exchange: Ensure the NHS-ester activated protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6]

  • Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer.

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]

  • Quenching (Optional): Add an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and quenched byproducts using a desalting column (for rapid buffer exchange) or dialysis. The result is an azide-functionalized protein.

Step 2: Azide-DBCO SPAAC Reaction

  • Reagent Preparation: The purified azide-functionalized protein should be in a compatible buffer (e.g., PBS or HEPES, pH 7.4). Dissolve the DBCO-containing molecule in DMSO.

  • Conjugation: Add a 1.5- to 5-fold molar excess of the DBCO-reagent to the azide-functionalized protein.[8] Ensure the final DMSO concentration is below 10%.

  • Incubation: Incubate at room temperature for 4-12 hours or at 4°C overnight.[8] The reaction progress can be monitored by analytical techniques like SDS-PAGE or mass spectrometry.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove any unreacted DBCO reagent.[11][17]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Azide-Reactive Conjugation (SPAAC) Prot_NHS Protein-NHS Ester in Amine-Free Buffer Add_PEG Add this compound (10-20x molar excess) Prot_NHS->Add_PEG pH 7.2-8.5 Incubate1 Incubate (RT, 30-60 min) Add_PEG->Incubate1 Purify1 Purify (Desalting / Dialysis) Incubate1->Purify1 Azide_Prot Azide-Functionalized Protein Purify1->Azide_Prot Add_DBCO Add DBCO-Molecule (1.5-5x molar excess) Azide_Prot->Add_DBCO Incubate2 Incubate (RT, 4-12h or 4°C overnight) Add_DBCO->Incubate2 Purify2 Purify (SEC / IEX) Incubate2->Purify2 Final_Conj Final Conjugate Purify2->Final_Conj

Caption: General experimental workflow for a two-step conjugation.

troubleshooting_flowchart cluster_click Click Chemistry Issues decision decision issue issue solution solution start Low Conjugation Yield check_reagents Are reagents active and correctly stored? start->check_reagents check_buffer Is buffer amine-free and at optimal pH (7.2-8.5)? check_reagents->check_buffer Yes issue_reagent Inactive Reagents check_reagents->issue_reagent No check_ratio Is molar ratio of PEG-linker sufficient? check_buffer->check_ratio Yes issue_buffer Buffer Interference check_buffer->issue_buffer No check_click Click Chemistry Step: CuAAC or SPAAC? check_ratio->check_click Yes issue_ratio Insufficient Linker check_ratio->issue_ratio No cuaac CuAAC check_click->cuaac CuAAC spaac SPAAC check_click->spaac SPAAC solution_reagent Use fresh reagents. Warm to RT before opening. Store desiccated at -20°C. issue_reagent->solution_reagent Fix solution_buffer Buffer exchange to PBS/HEPES. Optimize pH. issue_buffer->solution_buffer Fix solution_ratio Increase molar excess of PEG linker. issue_ratio->solution_ratio Fix check_catalyst Is Cu(I) catalyst active? (Fresh ascorbate, ligand present) cuaac->check_catalyst check_conc Are reactant concentrations high enough? spaac->check_conc issue_catalyst Catalyst Inactive check_catalyst->issue_catalyst No issue_conc Kinetics Too Slow check_conc->issue_conc No solution_catalyst Use fresh Na-ascorbate. Consider degassing. Add ligand (e.g., THPTA). issue_catalyst->solution_catalyst Fix solution_conc Increase reactant concentrations. issue_conc->solution_conc Fix

Caption: Troubleshooting decision tree for low conjugation yield.

References

How to avoid side reactions with Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG11-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a water-soluble, monodisperse PEG derivative. It is a heterobifunctional linker featuring two key reactive groups:

  • An azide (B81097) group (-N₃) which is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

  • A primary amine group (-NH₂) that readily reacts with activated esters (like NHS esters), carboxylic acids, aldehydes, and ketones.[2][4][5]

The hydrophilic PEG11 spacer enhances the solubility of conjugated molecules in aqueous media.[3][4][5]

Q2: What are the most common side reactions observed when using this compound?

The two primary functional groups of this compound are susceptible to specific side reactions:

  • For the Amine Group: When reacting the amine with an NHS ester, the most common side reaction is the hydrolysis of the NHS ester . This is particularly prevalent in aqueous buffers, where water can compete with the amine as a nucleophile, leading to an unreactive carboxylic acid and reduced conjugation efficiency.

  • For the Azide Group: The azide group is generally stable but can be reduced to a primary amine in the presence of certain reducing agents, such as phosphines (e.g., triphenylphosphine) via the Staudinger reaction, or some thiols, especially at elevated temperatures.[6]

Q3: How should I store this compound to maintain its stability?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, dark environment.[4][7] For stock solutions, it is best to dissolve the compound in an anhydrous solvent like DMSO or DMF and store at -20°C or -80°C.[1] It is advisable to equilibrate the vial to room temperature before opening to prevent moisture condensation.

Troubleshooting Guides

Issue 1: Low Yield in NHS Ester Conjugation

Symptom: You are reacting the amine group of this compound with an NHS-ester functionalized molecule, but the yield of the desired conjugate is low, and you observe a significant amount of unreacted starting material.

Potential Cause: Hydrolysis of the NHS ester. NHS esters are sensitive to water and can degrade over time.[8]

Solutions:

Parameter Recommendation Rationale
pH Control Maintain a pH between 7.2 and 8.5 for the reaction.[8]Below pH 7.0, the protonation of the primary amine reduces its nucleophilicity. Above pH 8.5-9.0, the rate of NHS ester hydrolysis increases significantly.
Fresh Reagents Prepare the PEG-NHS ester solution immediately before use.[9]Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]
Buffer Choice Use an amine-free buffer such as phosphate-buffered saline (PBS).[9]Buffers containing primary amines, like Tris, will compete with the target amine for reaction with the NHS ester.[9]
Molar Ratio Optimize the molar ratio of the PEG-NHS ester to your protein/molecule. A 5- to 20-fold molar excess of the PEG reagent is a common starting point.[9][10]A higher molar excess can drive the reaction to completion, but too high an excess may lead to multiple PEGylations on a single molecule.
Issue 2: Unintended Reduction of the Azide Group

Symptom: After a reaction, you find that the azide group is no longer reactive in a subsequent click chemistry step. Mass spectrometry analysis may show a mass decrease of 26 Da, corresponding to the conversion of -N₃ to -NH₂.

Potential Cause: The presence of reducing agents in your reaction mixture.

Solutions:

Parameter Recommendation Rationale
Reagent Compatibility Avoid phosphine-based reagents (e.g., TPP, PPh₃) in the presence of the azide group.[6]Phosphines readily reduce azides to amines.[6]
Thiol-Containing Reagents Be cautious with high concentrations of thiols (e.g., DTT, TCEP) and prolonged reaction times or elevated temperatures.While some thiols are compatible with azides, they can cause slow reduction under certain conditions.[6]
Reaction Sequence If a reduction step is necessary in your synthesis, perform it before introducing the azide-containing PEG linker.This protects the azide from unintended reduction.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.[9]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[9]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.[9]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Stock Solutions:

  • Reaction Setup: In a suitable reaction vessel, combine the alkyne-containing molecule and the azido-PEGylated molecule in a buffer (e.g., PBS).

  • Initiation: Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protecting it from light.[6]

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC.[6][11]

Visualizations

G cluster_amine Amine Group Reactions Amine Amine Desired_Product Stable Amide Bond Amine->Desired_Product pH 7.2-8.5 NHS_Ester NHS Ester NHS_Ester->Desired_Product Side_Product Hydrolyzed NHS Ester (Inactive Carboxylic Acid) NHS_Ester->Side_Product Hydrolysis Water H₂O (pH > 8.5) Water->Side_Product

Caption: Reaction pathways for the amine group of this compound.

G cluster_azide Azide Group Reactions Azide Azide Desired_Product Stable Triazole Linkage (Click Chemistry) Azide->Desired_Product Cu(I) or Strain-Promoted Side_Product Reduced Azide (Primary Amine) Azide->Side_Product Reduction Alkyne Alkyne Alkyne->Desired_Product Reducing_Agent Reducing Agent (e.g., Phosphines, some Thiols) Reducing_Agent->Side_Product

Caption: Reaction pathways for the azide group of this compound.

G Start Start with This compound Step1 React Amine Group (e.g., with NHS Ester) Start->Step1 pH 7.2-8.5 Step2 Purify Intermediate Step1->Step2 Remove excess reagents Step3 React Azide Group (Click Chemistry) Step2->Step3 Introduce alkyne Step4 Final Purification Step3->Step4 Remove catalyst/reagents End Final Conjugate Step4->End

Caption: Sequential conjugation workflow using this compound.

References

Optimizing PROTAC linker length for improved protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linker length. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of PROTAC design and enhance protein degradation efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The primary function of the linker is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The length of the linker is a crucial determinant of a PROTAC's effectiveness.[1][2] An optimal linker length is essential for positioning the two proteins in a conformation that facilitates the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]

If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][2][3] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]

Q2: How does the composition of the linker, beyond its length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[4][5] For instance, incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can improve solubility and permeability, while more rigid structures such as piperazine (B1678402) or triazole rings can enhance conformational stability and pre-organize the PROTAC into a favorable binding conformation.[4][5][] The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, the degradation efficiency.[4][5]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon observed with PROTACs where, at high concentrations, the extent of target protein degradation decreases.[1][7] This occurs because the excess PROTAC molecules are more likely to form non-productive binary complexes (either Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate its severity.[1] An optimized linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and potent at lower concentrations.[8]

PROTAC Mechanism and Linker Optimization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Linker Optimization Cycle PROTAC PROTAC Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Design Design & Synthesize Linker Library Screen Screen PROTACs (e.g., Western Blot) Design->Screen Analyze Analyze Data (DC50, Dmax) Screen->Analyze Analyze->Design Iterate Optimal Optimal Linker Identified Analyze->Optimal Meets Criteria

Caption: PROTAC mechanism of action and the iterative cycle of linker length optimization.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase individually, but I don't observe any significant protein degradation.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[1]

  • Possible Cause: Suboptimal Linker Length.

    • Solution: The linker may be too short, causing steric clashes, or too long, leading to an unstable complex.[1][2] Synthesize a library of PROTACs with varying linker lengths (e.g., using flexible PEG or alkyl chains) to empirically determine the optimal length for your specific target and E3 ligase pair.[1][8]

  • Possible Cause: Unfavorable Ternary Complex Conformation.

    • Solution: Even if a ternary complex forms, the linker might orient the target protein such that lysine (B10760008) residues are not accessible for ubiquitination. Redesigning the linker by changing its composition or attachment points can alter the relative orientation of the two proteins.[1][5]

  • Possible Cause: Poor Cell Permeability.

    • Solution: The PROTAC may not be reaching its intracellular target due to poor physicochemical properties contributed by the linker.[1][4] Modify the linker to improve properties like solubility (e.g., by incorporating PEG motifs) and cell permeability.[4][5]

Problem 2: I observe protein degradation, but the potency (DC50) is low.

  • Possible Cause: Inefficient Ternary Complex Formation.

    • Solution: The current linker may not be optimal for facilitating a stable ternary complex. A systematic screen of different linker lengths and compositions is recommended to improve potency.[][] Even small changes can have a significant impact on degradation efficiency.[5]

  • Possible Cause: The "Hook Effect" is Occurring at Lower Concentrations.

    • Solution: A suboptimal linker may fail to promote positive cooperativity, leading to the formation of unproductive binary complexes at lower-than-expected concentrations.[1] Further optimization of the linker to enhance the stability of the ternary complex can help mitigate this.[8]

Problem 3: My PROTAC is not selective and degrades off-target proteins.

  • Possible Cause: Linker-Induced Off-Target Interactions.

    • Solution: The linker itself can influence the conformation of the ternary complex and expose surfaces that lead to the ubiquitination of unintended proteins. Systematically varying the linker's length, rigidity, and composition can improve selectivity for the intended target.[10] For example, extending a linker by a single PEG unit has been shown to abolish activity against one target while retaining it for another.[11]

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No/Poor Degradation Check_Binary Confirm Binary Binding (SPR/ITC) Start->Check_Binary Check_Permeability Assess Cell Permeability (Cellular Target Engagement) Check_Binary->Check_Permeability Binding OK Check_Ubiquitination Perform Ubiquitination Assay Check_Permeability->Check_Ubiquitination Permeable Synthesize_Library Synthesize Library with Varying Linker Lengths Check_Ubiquitination->Synthesize_Library No Ubiquitination Modify_Composition Modify Linker Composition (e.g., PEG, rigidifiers) Check_Ubiquitination->Modify_Composition No Ubiquitination Change_Attachment Change Linker Attachment Points Check_Ubiquitination->Change_Attachment No Ubiquitination Success Successful Degradation Synthesize_Library->Success Modify_Composition->Success Change_Attachment->Success

Caption: A logical workflow for troubleshooting the lack of PROTAC-induced degradation.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Below are summaries from studies illustrating the impact of linker length on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [1][12][13][14]

PROTACLinker Length (atoms)ER Binding Affinity (Ki, nM)ER Degradation (at 100 nM)Cell Viability (IC50, µM)
PROTAC 19~15Low140
PROTAC 212~15Moderate>100
PROTAC 3 16 ~15 High 26
PROTAC 419~15Moderate>100
PROTAC 521~15Low>100

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][12][13]

Table 2: Effect of Linker Length on p38α Degradation [1][2][15]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Compound APEG11>1000<20
Compound BPEG13250~60
Compound C PEG 15-17 <50 >90
Compound DPEG20400~50

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][2][15]

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.[1]

Western Blot for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[16] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.[10]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[10]

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10]

    • Develop the blot using an ECL substrate and image the chemiluminescence.[10]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[10]

    • Normalize the target protein band intensity to the loading control.[10]

    • Calculate the percentage of protein remaining relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[10][17]

Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[10]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[10]

    • Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[10]

  • Immunoprecipitation:

    • Immunoprecipitate the target protein from the cell lysate using a specific antibody.[10]

  • Western Blotting:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.[10]

    • Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[10]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation, providing insights into binding affinities and cooperativity.[1]

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 Ligase).[1]

    • Separately, immobilize the target protein and flow the PROTAC over to measure the kinetics of the other binary interaction (PROTAC-Target).

  • Ternary Complex Analysis:

    • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1] An increase in binding response compared to the binary interactions can indicate ternary complex formation.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using hydrophilic polyethylene (B3416737) glycol (PEG) linkers to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A1: A PEG linker in a PROTAC serves multiple critical functions. It connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2] Additionally, the hydrophilic nature of PEG linkers can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, which can be a significant challenge in their development.[1][2]

Q2: How does a hydrophilic PEG linker theoretically improve cell permeability?

A2: The relationship between PEG linkers and cell permeability is complex. While the inherent hydrophilicity of PEG can sometimes impede passive diffusion across the lipophilic cell membrane, its flexibility can be advantageous.[1] PEG linkers can allow the PROTAC to adopt folded or compact conformations.[1][3] This folding can shield the polar surface area of the PROTAC, creating a "molecular chameleon" effect that presents a less polar and more compact structure to the cell membrane, making it more favorable for cell entry.[1][4] This intramolecular interaction can sometimes involve the formation of intramolecular hydrogen bonds (IMHBs) that mask polar groups.[5]

Q3: Can a longer PEG linker lead to better cell permeability?

A3: Not necessarily. While a certain linker length is required to facilitate the formation of a stable ternary complex, increasing the PEG linker length does not always correlate with improved cell permeability. In fact, studies have shown that shorter PEG linkers can sometimes result in more permeable compounds.[6][7] Excessive PEGylation can lead to a high topological polar surface area (TPSA) and molecular weight, which are generally detrimental to passive cell diffusion.[1][6] The optimal PEG linker length for cell permeability must be empirically determined for each specific PROTAC system.[1]

Q4: What is the "hook effect" and how does the PEG linker influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high PROTAC concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[8] A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[8]

Q5: Are there alternatives to PEG linkers for improving PROTAC permeability?

A5: Yes, while PEG linkers are common, other linker chemistries are also used. Alkyl linkers, for instance, are more hydrophobic and can enhance membrane permeability by reducing the TPSA.[9] In some cases, replacing a PEG linker with an alkyl chain has salvaged programs where PEGylation reached its polarity limit.[9] Hybrid linkers that combine PEG units with more rigid or hydrophobic elements, such as piperazine (B1678402) or piperidine (B6355638) rings, are also being explored to balance solubility, permeability, and conformational rigidity.[10][11]

Troubleshooting Guides

Issue 1: My PROTAC with a hydrophilic PEG linker shows poor degradation of the target protein in cellular assays, despite good in vitro binding.

Possible Cause Suggested Solution
Poor Cell Permeability The hydrophilicity of the PEG linker may be hindering its ability to cross the cell membrane.[8] Action: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find an optimal length for permeability.[8] Consider incorporating more hydrophobic linker components, such as alkyl chains or cyclic moieties, to create a hybrid linker.[8][9] Assess cell permeability directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[8]
Inefficient Ternary Complex Formation The length or flexibility of the PEG linker may not be optimal for bringing the target protein and the E3 ligase into the correct orientation for ubiquitination.[2] Action: Synthesize PROTACs with different linker lengths and attachment points. Evaluate ternary complex formation directly using biophysical assays such as NanoBRET™ or Surface Plasmon Resonance (SPR).[8]
PROTAC is a Substrate for Efflux Pumps The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). Action: Perform a bi-directional Caco-2 permeability assay to determine the efflux ratio.[12] If the efflux ratio is high, consider modifying the linker to reduce its recognition by efflux transporters. This can sometimes be achieved by altering the number of hydrogen bond acceptors or overall lipophilicity.[9]

Issue 2: I observe a very pronounced hook effect at low concentrations of my PEG-linked PROTAC.

Possible Cause Suggested Solution
High Affinity Binary Interactions The individual ligands for the target protein and E3 ligase may have very high affinities, favoring the formation of binary complexes over the ternary complex at lower concentrations.[8] Action: Consider designing PROTACs with ligands that have slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[8]
Suboptimal Linker Conformation The flexibility of the PEG linker might be allowing it to adopt conformations that favor the formation of binary complexes. Action: Experiment with more rigid linkers or linkers with different compositions (e.g., incorporating cyclic structures) to constrain the conformational flexibility and promote a bioactive conformation that favors ternary complex formation.[8]

Quantitative Data on PEG Linker Length and PROTAC Permeability

The following table summarizes publicly available data on the impact of PEG linker length on the permeability of various PROTACs, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
MZ Series 2-unit PEG linker0.6[6][7]
3-unit PEG linker0.03[6][7]
AT Series 1-unit PEG linker~0.005[6][7]
2-unit PEG linker~0.0025[6][7]
CM/CMP Series 2-unit PEG linker~0.005[6][7]
4-unit PEG linker~0.0025[6][7]
MZP Series 2-unit PEG linker~0.004[6][7]
4-unit PEG linker~0.002[6][7]
VHL-based PROTACs PEG/Alkyl Linker 1High[7][10]
PEG/Alkyl Linker 2High[7][10]
PEG/Alkyl Linker 3Medium-High[7][10]
PEG/Alkyl Linker 4Medium-Low[7][10]
CRBN-based PROTACs Flexible PEG-type linkerHigh[4]
More rigid linker with amideLow[4]

Note: The permeability values are approximate and intended for comparative purposes. For exact values, please refer to the cited literature.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[13]

Methodology:

  • Preparation of the Donor Plate:

    • Dissolve the test PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.

    • Add the PROTAC solution to the wells of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a small percentage of a solubilizing agent to act as a sink.

  • Assembly and Incubation:

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.[14]

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where:

      • V_D is the volume of the donor well

      • V_A is the volume of the acceptor well

      • A is the area of the membrane

      • t is the incubation time

      • [C]_A is the concentration in the acceptor well

      • [C]_eq is the equilibrium concentration

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.[13]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A high TEER value indicates a well-formed monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test PROTAC solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

NanoBRET™ Target Engagement and Permeability Assay

This assay measures the engagement of a PROTAC with its target protein within living cells, providing an indirect assessment of cell permeability.[15][16]

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

  • Live-Cell Assay:

    • Prepare serial dilutions of the test PROTAC.

    • Add a fluorescently labeled tracer that also binds to the target protein to the cells.

    • Add the diluted PROTAC to the cells and incubate.

  • Permeabilized-Cell Assay (Control):

    • In a parallel set of wells, add digitonin (B1670571) to permeabilize the cell membranes. This allows the PROTAC to freely enter the cells and provides a measure of maximum target engagement.

  • BRET Measurement:

    • Add the NanoBRET™ substrate to all wells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target by the PROTAC.

    • By comparing the dose-response curves from the live-cell and permeabilized-cell assays, an "availability index" can be calculated to rank the intracellular availability and relative permeability of different PROTACs.[15][17]

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_invitro In Vitro Permeability Assessment cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs with varying PEG linkers PAMPA PAMPA Assay Synthesis->PAMPA Caco2 Caco-2 Assay Synthesis->Caco2 NanoBRET NanoBRET™ Target Engagement Synthesis->NanoBRET Analysis Analyze Permeability, Degradation (DC50, Dmax) PAMPA->Analysis Caco2->Analysis Degradation_Assay Western Blot for Target Degradation NanoBRET->Degradation_Assay Degradation_Assay->Analysis Optimization Optimize Linker Based on Data Analysis->Optimization Optimization->Synthesis Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Troubleshooting_Logic Start Low PROTAC Activity in Cells? Permeability Assess Cell Permeability (PAMPA / Caco-2) Start->Permeability Yes Low_Perm Low Permeability Permeability->Low_Perm Low High_Perm Sufficient Permeability Permeability->High_Perm High Ternary_Complex Assess Ternary Complex Formation (NanoBRET™) Poor_Complex Poor Complex Formation Ternary_Complex->Poor_Complex Poor Good_Complex Good Complex Formation Ternary_Complex->Good_Complex Good Efflux Check Efflux Ratio (Caco-2) High_Efflux High Efflux Efflux->High_Efflux High Investigate_Other Investigate other factors (e.g., metabolism, target biology) Efflux->Investigate_Other Low Action_Perm Modify Linker: - Vary PEG length - Add hydrophobic moieties Low_Perm->Action_Perm High_Perm->Ternary_Complex Action_Complex Modify Linker: - Change length/rigidity - Alter attachment points Poor_Complex->Action_Complex Good_Complex->Efflux Action_Efflux Modify Linker: - Reduce H-bond acceptors - Alter lipophilicity High_Efflux->Action_Efflux

References

Technical Support Center: Challenges in the Rational Design of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the rational design of Proteolysis-Targeting Chimera (PROTAC) linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein (POI) and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[1] The linker is critical for this assembly.[2] Potential linker-related problems include:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive ternary complex.[1][3] An optimal linker length is crucial for efficacy.[4]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[1]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2]

Troubleshooting Steps:

  • Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG or alkyl units) to empirically determine the optimal design.[3][]

  • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to confirm and quantify the formation of the ternary complex.[6][7][][9]

  • Evaluate Cell Permeability: If ternary complex formation is confirmed in biochemical assays but cellular activity is low, assess permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6][10]

  • Perform In-Vitro Ubiquitination Assays: Confirm that the formed ternary complex is productive by testing for target ubiquitination in a cell-free system.[3]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer: The "hook effect" occurs when high PROTAC concentrations favor the formation of non-productive binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex.[6] This results in a bell-shaped dose-response curve.[11] While inherent to the PROTAC mechanism, linker design can significantly influence its severity.

Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the binding affinity for the second.[11] This stabilizes the ternary complex and can mitigate the hook effect.[1]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[12]

  • Optimize Linker Length: The linker length must be optimal to support a stable ternary complex, as excessively long linkers can fail to bring the two proteins together effectively.[3]

Troubleshooting Steps:

  • Extend the Dose-Response Range: Use a wide range of concentrations (e.g., 8-10 concentrations with half-log dilutions) to fully characterize the bell-shaped curve and accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).

  • Directly Measure Ternary Complex Formation: Use biophysical assays (e.g., AlphaLISA, FRET, SPR) to measure ternary complex formation across the same concentration range and observe if a bell-shaped curve is also present, confirming the hook effect's origin.[11]

  • Redesign the Linker: Synthesize PROTACs with more rigid linker components (e.g., incorporating phenyl rings or saturated heterocycles) or systematically vary the length to identify a design that promotes higher cooperativity.[13][14]

Question: My PROTAC has poor cellular activity, which I suspect is due to low cell permeability. How can the linker be modified to improve this?

Answer: PROTACs are often large molecules that fall outside the typical "Rule of Five" for drug-likeness, making cell permeability a common hurdle.[][16] The linker is a key component that can be modified to improve this property.[17]

Improvement Strategies:

  • Reduce Polarity and Hydrogen Bond Donors (HBDs): Replacing amide bonds in the linker with esters can reduce the number of HBDs and the polar surface area, which has been shown to improve permeability.[18][19]

  • Introduce Intramolecular Hydrogen Bonds: Designing the linker to promote intramolecular hydrogen bonding can cause the PROTAC to adopt a more compact, "ball-like" conformation, masking polar groups and reducing the energy required to cross the cell membrane.[13] This is known as the "chameleon effect".[12]

  • Incorporate Rigid or Cationic Moieties: Using rigid linkers like a 1,4-disubstituted phenyl ring or incorporating basic nitrogen into alkyl linkers (e.g., piperazine/piperidine) can improve permeability.[13][19]

  • Optimize Lipophilicity: While increasing lipophilicity can enhance permeability, an optimal balance must be struck, as very high lipophilicity can lead to other issues like poor solubility and non-specific toxicity.[18]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PROTAC linker? A1: A PROTAC is a heterobifunctional molecule with a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[12] The linker's primary role is to position the POI and E3 ligase in close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[3][4]

Q2: How does linker length impact PROTAC efficacy? A2: Linker length is a critical parameter that must be empirically optimized.[12] If a linker is too short, it can cause steric clashes that prevent the ternary complex from forming.[3][20] If it's too long, it may not effectively bring the proteins together, leading to an unstable complex and inefficient ubiquitination.[3] Studies have shown a significant correlation between linker length and degradation efficacy, with an optimal length existing for each specific POI-E3 ligase pair.[4][21]

Q3: What are the differences between common linker compositions like PEG and alkyl chains? A3: Polyethylene glycol (PEG) and alkyl chains are the most common motifs used in PROTAC linkers.[14]

  • PEG Linkers: These are flexible and hydrophilic, which can improve the solubility of the PROTAC molecule.[12] The ether oxygens can also form hydrogen bonds that may help stabilize the ternary complex.[17]

  • Alkyl Chains: These linkers are more hydrophobic and provide more rigidity compared to PEG chains.[2] Increased rigidity can be beneficial for pre-organizing the binding ligands into a productive conformation.[12]

Q4: Why are the linker's attachment points (exit vectors) important? A4: The points where the linker connects to the POI and E3 ligase ligands are crucial.[12][17] The linker should be attached at a solvent-exposed region of the ligand that does not disrupt its key binding interactions with its target protein.[12][20] An improper attachment point can abolish binding affinity or orient the linker in a way that prevents productive ternary complex formation.[17]

Q5: What are the advantages and disadvantages of flexible versus rigid linkers? A5:

  • Flexible Linkers (e.g., PEG, long alkyl chains):

    • Advantages: They are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[12]

    • Disadvantages: High flexibility can lead to a significant entropic penalty upon binding, potentially reducing the stability of the ternary complex.[12]

  • Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups):

    • Advantages: They can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty.[12] This can improve potency, selectivity, and overall physicochemical properties.[14]

    • Disadvantages: They are often more challenging to synthesize, and their lack of flexibility can make it more difficult to achieve the precise geometry required for a productive ternary complex.[12]

Data Presentation

Table 1: Summary of Linker Type Impact on PROTAC Properties

Linker TypeKey CharacteristicsImpact on SolubilityImpact on PermeabilityImpact on Ternary Complex Stability
Alkyl Chains Hydrophobic, relatively rigid.[2][12]Generally decreases.Can increase, but may lead to high lipophilicity.[22]Rigidity can pre-organize the complex, potentially increasing stability.[12]
PEG Chains Hydrophilic, highly flexible.[12]Generally increases.[12]Can decrease due to high polarity, but improves solubility which aids permeability.[10]Flexibility may increase the chance of formation but can also lead to instability (entropic penalty).[12]
Rigidifying Groups (e.g., Phenyl, Piperazine)Conformationally restricted.[14]Variable, can be improved with polar heterocycles.[22]Can improve by reducing rotatable bonds and enabling "chameleon" effects.[13]Can significantly increase stability by reducing the entropic penalty of binding.[12]

Table 2: Quantitative Examples of Linker Effects on Permeability

PROTAC SeriesLinker ModificationPermeability (Pₑ, 10⁻⁶ cm/s)Key Finding
VH032-based 1-unit PEG linker (Cmpd 15)~0.005Increasing PEG units reduces permeability.[10]
VH032-based 2-unit PEG linker (Cmpd 16)~0.0025A short alkyl linker was even less permeable in this series.[10]
VH032-based Short alkyl linker (Cmpd 17)0.002Amide-to-ester substitutions can significantly improve permeability.[18]
MZ1 Analogues Amide Linker(Baseline)Ester PROTACs were found to be more potent degraders due to enhanced permeability.[18]
MZ1 Analogues Ester Linker(Improved)Amide-to-ester substitutions can significantly improve permeability.[18]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds dissolved in DMSO

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a DMSO-only vehicle control. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • Incubation: Incubate the cells for a desired time period (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (target and loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical assay measures the binding kinetics and affinity of the ternary complex.[23]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL complex) with an affinity tag

  • Purified target protein (POI)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling or tag capture.

  • Binary Interaction (PROTAC-Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).[11]

  • Ternary Complex Formation: Prepare solutions containing a fixed, near-saturating concentration of the PROTAC mixed with a dilution series of the POI.

  • Injection and Measurement: Inject these mixtures over the E3 ligase surface. The additional binding response above the PROTAC-only baseline corresponds to the formation of the ternary complex.[11][23]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and affinity (KD) of the ternary complex.

  • Cooperativity Calculation: Cooperativity (alpha, α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the POI binding in the presence of the PROTAC. An alpha value >1 indicates positive cooperativity.[11]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay assesses the passive permeability of a compound across an artificial lipid membrane.[6]

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Artificial membrane solution (e.g., dodecane (B42187) with lipids like phosphatidylcholine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compounds

  • LC-MS/MS or UV-Vis plate reader for quantification

Methodology:

  • Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Solutions: Prepare a donor solution by dissolving the PROTAC in PBS. Prepare the acceptor solution (PBS, which may contain a solubility enhancer).

  • Assay Assembly: Add the acceptor solution to the acceptor plate wells. Add the donor solution to the donor plate wells. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pₑ) using the measured concentrations and known parameters like incubation time and membrane surface area.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC Binds POI Protein of Interest (POI) POI->TC E3 E3 Ligase E3->TC PolyUb Poly-Ubiquitinated POI TC->PolyUb Induces Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow start Start: PROTAC Shows Poor Degradation Activity q1 Good binary binding to POI and E3? start->q1 re_evaluate Re-evaluate/Redesign Warhead or E3 Ligand q1->re_evaluate No q2 Does it form a stable ternary complex? (SPR, NanoBRET, etc.) q1->q2 Yes a1_yes Yes a1_no No optimize_linker Optimize Linker: - Length - Composition - Rigidity - Attachment Points q2->optimize_linker No q3 Is the PROTAC cell permeable? (PAMPA, Cellular Uptake) q2->q3 Yes a2_yes Yes a2_no No optimize_physchem Optimize Linker for Physicochemical Properties: - Reduce Polarity (Amide->Ester) - Mask HBDs - Balance LogP q3->optimize_physchem No final_check Is ternary complex productive? (In-vitro Ubiquitination Assay) If not, linker geometry is likely wrong. q3->final_check Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for a PROTAC with poor degradation activity.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] POI1 POI TC1 Productive Ternary Complex POI1->TC1 E31 E3 E31->TC1 PROTAC1 PROTAC PROTAC1->TC1 label_low High Degradation POI2 POI Binary1 Non-Productive Binary Complex POI2->Binary1 E32 E3 Binary2 Non-Productive Binary Complex E32->Binary2 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC PROTAC2b->Binary2 label_high Low Degradation cluster_low cluster_low cluster_high cluster_high

Caption: The formation of binary vs. ternary complexes causes the "hook effect".

References

Preventing hydrolysis of Azido-PEG-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azido-PEG-NHS Ester Labeling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using Azido-PEG-NHS esters for bioconjugation. It addresses common challenges, with a focus on preventing hydrolysis to ensure high labeling efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is an Azido-PEG-NHS ester and what is it used for?

An Azido-PEG-NHS ester is a chemical tool used for bioconjugation. It has three key components:

  • NHS ester: An N-hydroxysuccinimide ester is a reactive group that efficiently forms stable amide bonds with primary amines (-NH₂) found on proteins (e.g., lysine (B10760008) residues, N-terminus) and other biomolecules.[1][2][3]

  • PEG: A polyethylene (B3416737) glycol spacer arm enhances solubility, reduces aggregation, and provides steric hindrance, which can be beneficial in various applications.[4]

  • Azido group: The azide (B81097) (-N₃) is a bio-orthogonal functional group. It does not react with native biological molecules but can be specifically targeted in a secondary reaction, most commonly "click chemistry," to attach other molecules like fluorescent dyes or drugs.[5][6][7]

This reagent is widely used to first "pegylate" a protein with an azide handle, which can then be used for subsequent, highly specific conjugation reactions.[4]

Q2: What is NHS ester hydrolysis and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester reacts with water, cleaving the ester and rendering it inactive and unable to react with the target amine.[2] This is the primary competing reaction during labeling.[1][8] Excessive hydrolysis leads to:

  • Low labeling efficiency: The reagent is consumed before it can react with the target biomolecule.

  • Inconsistent results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.

  • Waste of expensive reagents: The Azido-PEG-NHS ester is effectively destroyed.

Q3: What are the critical factors that influence the rate of hydrolysis?

The single most important factor is pH . The rate of hydrolysis increases significantly at higher pH values.[1][2][8] Temperature also plays a role, with higher temperatures accelerating hydrolysis.

Q4: What is the optimal pH for an NHS ester labeling reaction?

The optimal pH for labeling is a compromise between two competing factors:

  • Amine Reactivity: The target primary amine must be deprotonated (-NH₂) to be nucleophilic and reactive. This is favored at higher pH.[2]

  • NHS Ester Stability: The NHS ester is more stable and less prone to hydrolysis at lower pH.[2]

For most applications, the optimal pH range is 8.3 to 8.5 .[5][9][10] This range provides a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable. Reactions can be performed at a lower pH (e.g., 7.2-7.5), but they will proceed much more slowly.[3]

Q5: What buffers should I use for the labeling reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[11][12]

  • Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, adjusted to pH 8.3-8.5.[5][9] Borate and HEPES buffers are also suitable.[1]

  • Buffers to Avoid: Tris (e.g., TBS) and glycine-based buffers are not recommended as they contain primary amines that will quench the reaction.[1][11]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

If you are experiencing poor labeling results, consult the following troubleshooting flowchart and table for potential causes and solutions.

G cluster_start cluster_checks cluster_solutions_reagent cluster_solutions_buffer cluster_solutions_protocol cluster_end start Start: Low Labeling Efficiency reagent Reagent Quality Check start->reagent Potential Cause? buffer Buffer Check start->buffer Potential Cause? protocol Protocol Check start->protocol Potential Cause? sol_reagent1 Reagent was not equilibrated to RT before opening? reagent->sol_reagent1 Issue? sol_reagent2 Aqueous stock solution was used? reagent->sol_reagent2 Issue? sol_reagent3 Reagent was dissolved in old DMF? reagent->sol_reagent3 Issue? sol_buffer1 Reaction pH too low (<7.5)? buffer->sol_buffer1 Issue? sol_buffer2 Reaction pH too high (>9)? buffer->sol_buffer2 Issue? sol_buffer3 Buffer contains primary amines (Tris)? buffer->sol_buffer3 Issue? sol_protocol1 Low molar excess of NHS ester? protocol->sol_protocol1 Issue? sol_protocol2 Reaction time too short? protocol->sol_protocol2 Issue? sol_protocol3 Protein concentration too low? protocol->sol_protocol3 Issue? end Resolution: Optimized Protocol sol_reagent1->end Solution Implemented sol_reagent2->end Solution Implemented sol_reagent3->end Solution Implemented sol_buffer1->end Solution Implemented sol_buffer2->end Solution Implemented sol_buffer3->end Solution Implemented sol_protocol1->end Solution Implemented sol_protocol2->end Solution Implemented sol_protocol3->end Solution Implemented

Caption: Troubleshooting flowchart for low NHS ester labeling efficiency.
Potential CauseRecommended SolutionDetailed Explanation
Improper Reagent Handling Always equilibrate the reagent vial to room temperature before opening. Prepare solutions immediately before use.The Azido-PEG-NHS ester is moisture-sensitive.[11][12] Opening a cold vial causes condensation, which leads to rapid hydrolysis of the reagent powder. Never prepare aqueous stock solutions for storage.[11][12]
Incorrect Solvent for Reagent Dissolve the NHS ester in a high-quality, anhydrous, amine-free organic solvent like DMSO or DMF.Water should be avoided for initial dissolution.[5] DMF can degrade into dimethylamine, which has a fishy odor and will react with the NHS ester; use only high-quality, amine-free DMF.[5]
Incorrect Reaction Buffer Use an amine-free buffer (e.g., PBS, bicarbonate, borate) at the optimal pH of 8.3-8.5.[5][9][10]Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule and quench the reaction.[11]
Suboptimal Reaction pH Ensure the final reaction pH is between 8.3 and 8.5.At pH below 7.5, the reaction is very slow as most primary amines are protonated (-NH₃⁺). Above pH 9.0, hydrolysis of the NHS ester becomes extremely rapid, consuming the reagent before it can label the protein.[2][8]
Insufficient Molar Excess Increase the molar excess of the Azido-PEG-NHS ester.A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[2] Dilute protein solutions may require a greater molar excess to achieve the desired labeling level.[11]
Low Protein Concentration Increase the concentration of the protein in the reaction mixture (1-10 mg/mL is typical).[2][10]The desired labeling reaction is bimolecular. Increasing the concentration of reactants favors the labeling reaction over the competing hydrolysis reaction.

Data Presentation: NHS Ester Stability

The stability of an NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive ester to be hydrolyzed. As shown below, hydrolysis accelerates dramatically with increasing pH.

pHTemperature (°C)Half-life (t½) of NHS EsterReference(s)
7.004 - 5 hours[1][8]
8.0Room Temp.~210 minutes[13][14]
8.5Room Temp.~180 minutes[13][14]
8.6410 minutes[1][8]
9.0Room Temp.~125 minutes[13][14]

Note: Half-life values are approximate and can vary based on the specific NHS ester structure and buffer composition.

Experimental Protocols

This section provides a generalized protocol for labeling a protein with Azido-PEG-NHS ester. Optimization may be required for specific applications.

Protocol: Protein Labeling with Azido-PEG-NHS Ester

1. Materials Required:

  • Protein of interest (1-10 mg/mL)

  • Azido-PEG-NHS Ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5

  • Solvent: Anhydrous, amine-free DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting column, dialysis cassette)

2. Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[2]

    • Ensure any buffers containing primary amines (like Tris) have been completely removed via dialysis or buffer exchange.[11]

  • Prepare the NHS Ester Solution:

    • Equilibrate the vial of Azido-PEG-NHS ester to room temperature for at least 15-20 minutes before opening.[11][12]

    • Immediately before use , dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM).[11][12] Do not store this solution.[11]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the dissolved NHS ester solution to the protein solution while gently vortexing. A common starting point is a 20-fold molar excess of ester to protein.[11]

    • The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[11]

    • Incubate the reaction. Typical conditions are 1-2 hours at room temperature or 2 hours on ice.[2][11]

  • Quench the Reaction:

    • (Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[2] This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purify the Conjugate:

    • Remove unreacted Azido-PEG-NHS ester, hydrolyzed ester, and quenching buffer salts using a desalting column (gel filtration) or dialysis.[5][9]

Reaction Workflow and Key Control Points

The following diagram illustrates the workflow, highlighting the critical steps where hydrolysis must be controlled.

// Critical Control Points ccp1 [shape=point, style=invis]; ccp2 [shape=point, style=invis]; p1 -> ccp1 [style=invis]; p4 -> ccp2 [style=invis];

edge [color="#EA4335", style=dashed, arrowhead=icurve, fontcolor="#EA4335"]; ccp1 -> p2 [label=" Control pH!\n Avoid Amine Buffers!"]; ccp2 -> r1 [label=" Use Immediately!\n Avoid Moisture!"]; } dot

Caption: Experimental workflow with critical points for preventing hydrolysis.

References

Best practices for storing and handling Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the proper storage, handling, and use of Azido-PEG11-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form (pure or in solvent). It is sensitive to light and oxidation, so it should be stored in the dark under an inert atmosphere like Nitrogen or Argon.[1]

Q2: How should I handle this compound upon receipt?

When you receive this compound, it is typically shipped at ambient temperature.[2][3] For long-term storage, it is crucial to transfer it to the recommended low-temperature and inert conditions.[1] Before opening the container, allow it to slowly warm to room temperature to prevent condensation, as the compound can be sensitive to moisture.[1][4] After use, it is recommended to backfill the container with an inert gas like Nitrogen or Argon before sealing and returning to storage.[1]

Q3: What are the main chemical functionalities of this compound and their reactivities?

This compound is a heterobifunctional linker with two key reactive groups:

  • Azide (B81097) Group (-N3): This group is used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to react with alkyne-containing molecules.[5][6]

  • Amine Group (-NH2): This primary amine can react with carboxylic acids, activated NHS esters, and carbonyls (aldehydes, ketones).[2][3][7][8]

Q4: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), with concentrations of at least 100 mg/mL being achievable.[5] It is also soluble in other organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF).[9] The hydrophilic PEG spacer also enhances its solubility in aqueous media.[2][3][6][8]

Data Summary

Storage and Stability
FormStorage TemperatureDurationNotes
Pure-20°CUp to 3 yearsStore in the dark under an inert atmosphere (Nitrogen or Argon).[1][5]
In Solvent-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[5]
In Solvent-20°CUp to 1 monthUse within a shorter timeframe if stored at -20°C.[5]
Solubility
SolventConcentration
DMSO≥ 100 mg/mL (175.23 mM)[5]
In vivo formulation 1≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
In vivo formulation 2≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]
In vivo formulation 3≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[5]

Troubleshooting Guide

Problem: Low or no yield in my click chemistry reaction.

  • Possible Cause: Degradation of the azide group.

    • Solution: Ensure the compound has been stored correctly, away from light and at the recommended temperature. Azides can be sensitive to prolonged exposure to light and extreme temperatures.

  • Possible Cause: Inactive catalyst in CuAAC reaction.

    • Solution: Prepare the copper(I) catalyst solution fresh. If using copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), ensure the sodium ascorbate solution is also freshly prepared, as it can oxidize in solution over time.[10]

  • Possible Cause: Impurities in the reaction.

    • Solution: Use high-purity solvents and reagents. Ensure that no competing reagents that could react with the azide or alkyne are present.

Problem: Unexpected side products in my conjugation reaction.

  • Possible Cause: Reaction with the amine group when the azide is the intended reactant.

    • Solution: If your reaction mixture contains electrophiles like activated esters, they can react with the primary amine of this compound. Protect the amine group with a suitable protecting group (e.g., Boc) if it is not the intended reactive site for the current step.

  • Possible Cause: The amine group is reacting with the buffer.

    • Solution: Avoid using buffers containing primary amines, such as Tris, as they can compete with your intended reaction.[4][11] Use non-amine-containing buffers like PBS, phosphate, or borate (B1201080) buffers.[11]

Problem: The compound is difficult to handle as it is an oil/low-melting solid.

  • Solution: To facilitate easier handling and dispensing, it is recommended to prepare a stock solution in a suitable solvent like DMSO or DMF.[11] This allows for more accurate measurement and minimizes waste.

Problem: My PEGylated product shows poor stability.

  • Possible Cause: Oxidation of the PEG chain.

    • Solution: PEG compounds can be susceptible to oxidation.[1] During reactions and purification, try to minimize exposure to air, potentially by working under an inert atmosphere. For long-term storage of the final product, consider storing it under inert gas and protected from light.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general method for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of this compound in the same solvent.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This should be made fresh.

    • Prepare a 20 mM stock solution of Copper(II) sulfate in water.

    • (Optional) Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-containing molecule (e.g., to a final concentration of 1 mM).

    • Add this compound in a slight molar excess (e.g., 1.2 equivalents).

    • (Optional, for improved catalyst stability) Add the THPTA solution (to a final concentration of 5 mM).

    • Add the Copper(II) sulfate solution (to a final concentration of 1 mM).

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (to a final concentration of 10 mM).

    • Vortex the mixture thoroughly.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: CuAAC Reaction cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_alkyne Prepare Alkyne Stock mix Combine Alkyne and Azide prep_alkyne->mix prep_azido Prepare this compound Stock prep_azido->mix prep_cu Prepare CuSO4 Stock add_cu Add CuSO4 prep_cu->add_cu prep_asc Prepare Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->add_cu add_cu->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purify Product (e.g., HPLC) monitor->purify

Caption: A flowchart of the experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

logical_relationship Functional Groups of this compound cluster_azide Azide Functionality cluster_amine Amine Functionality main This compound azide Azide (-N3) main->azide amine Amine (-NH2) main->amine click_chem Click Chemistry azide->click_chem alkyne Reacts with Alkynes click_chem->alkyne conjugation Nucleophilic Conjugation amine->conjugation carboxyl Reacts with Carboxylic Acids, NHS Esters conjugation->carboxyl

Caption: The relationship between the core this compound molecule and its reactive functional groups.

References

Technical Support Center: Monitoring Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals monitor the progress of their click chemistry reactions effectively.

Frequently Asked questions (FAQs)

Q1: What are the most common methods to monitor the progress of a click chemistry reaction?

A1: The progress of a click chemistry reaction can be monitored using several analytical techniques. The choice of method depends on the specific molecules involved, the reaction scale, and the available equipment. Commonly used methods include Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Fluorescence Spectroscopy.[1][2][3]

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively assess reaction progress.[4][5] By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot over time. A "cospot," where the starting material and reaction mixture are spotted together, is useful to confirm that the new spot is indeed a different compound.[4][6]

Q3: When is Liquid Chromatography-Mass Spectrometry (LC-MS) a suitable monitoring technique?

A3: LC-MS is a powerful technique for monitoring click chemistry reactions, especially for complex mixtures or when quantitative analysis is required.[7][8][9] It separates the components of the reaction mixture and provides mass information for each, allowing for the definitive identification of reactants, products, and any byproducts. This method is particularly useful in applications like chemical proteomics and metabolomics.[7][8]

Q4: Can I use NMR spectroscopy for real-time reaction monitoring?

A4: Yes, NMR spectroscopy, particularly benchtop NMR, is an excellent tool for real-time monitoring of click chemistry reactions.[10][11][12] It provides quantitative information about the concentration of reactants and products and can help elucidate reaction kinetics and mechanisms.[12][13] Techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to enhance signals for low-concentration samples.[10][11]

Q5: What changes can I expect to see in an FTIR spectrum during a click reaction?

A5: FTIR spectroscopy is useful for monitoring the disappearance of characteristic vibrational bands of the functional groups involved in the click reaction. For the common copper-catalyzed azide-alkyne cycloaddition (CuAAC), you would typically monitor the disappearance of the azide (B81097) peak (around 2100 cm⁻¹) and the alkyne C-H peak (around 3300 cm⁻¹).[14][15]

Q6: Is UV-Vis spectroscopy a viable option for monitoring click reactions?

A6: UV-Vis spectroscopy can be used if the reactants and products have distinct absorption spectra.[16][17][18] The change in absorbance at a specific wavelength can be correlated with the concentration of a reactant or product, allowing for the determination of reaction kinetics.[18]

Q7: How can fluorescence spectroscopy be applied to monitor click reactions?

A7: Fluorescence spectroscopy is a highly sensitive method that can be used when one of the reactants or the product is fluorescent.[19][20][21] "Fluorogenic" click reactions are particularly useful, where non-fluorescent reactants form a highly fluorescent product, leading to a significant "turn-on" signal as the reaction progresses.[21][22]

Troubleshooting Guides

Issue 1: My TLC plate shows starting material remaining, even after a long reaction time.

  • Possible Cause: The reaction may be incomplete due to an inactive catalyst, improper stoichiometry, or inappropriate reaction conditions (temperature, solvent).

  • Solution:

    • Ensure your copper catalyst is active. For Cu(I) catalysts, which can be sensitive to oxidation, consider using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate) or using a more stable Cu(I) source.

    • Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

    • Optimize reaction conditions. Try varying the temperature or using a different solvent system.[23][24]

Issue 2: I see multiple new spots on my TLC plate.

  • Possible Cause: This could indicate the formation of byproducts or the presence of impurities in your starting materials. In some cases, such as the uncatalyzed Huisgen 1,3-dipolar cycloaddition, a mixture of regioisomers can be formed.[25]

  • Solution:

    • Purify your starting materials to remove any impurities.

    • If using a copper-catalyzed reaction, ensure you are using conditions that favor the formation of a single regioisomer (typically the 1,4-disubstituted product for CuAAC).[25]

    • Use LC-MS to identify the different products being formed.

Issue 3: My LC-MS results show a complex mixture of products.

  • Possible Cause: Side reactions or degradation of starting materials or products can lead to a complex mixture. For example, in reactions involving boronic acids, copper-mediated degradation can be an issue.[26]

  • Solution:

    • Investigate potential side reactions based on the functional groups present in your molecules.

    • Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.

    • Consider using a metal-free click reaction, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to avoid metal-catalyzed side reactions.[1][27]

Issue 4: I am not seeing the expected changes in my NMR or FTIR spectra.

  • Possible Cause: The reaction may not be proceeding, or the concentration of the species of interest may be too low to detect significant changes.

  • Solution:

    • Confirm that the reaction is indeed occurring using a more sensitive technique like LC-MS.

    • For NMR, increase the number of scans or use a higher field instrument to improve signal-to-noise. Consider hyperpolarization techniques for very low concentrations.[10][11]

    • For FTIR, ensure your sample concentration is appropriate for the path length of your cell.

Experimental Protocols

General Workflow for Monitoring a Click Chemistry Reaction

G cluster_prep Preparation cluster_monitoring Monitoring cluster_decision Decision cluster_end Completion start Set up Click Reaction reagents Prepare Starting Material Samples for Analysis start->reagents take_aliquot Take Aliquot from Reaction Mixture reagents->take_aliquot analyze Analyze by Chosen Method (TLC, LC-MS, NMR, etc.) take_aliquot->analyze compare Compare with Starting Materials and Previous Time Points analyze->compare is_complete Reaction Complete? compare->is_complete workup Work-up and Purify Product is_complete->workup Yes continue_monitoring Continue Monitoring is_complete->continue_monitoring No continue_monitoring->take_aliquot

Caption: General experimental workflow for monitoring a click chemistry reaction.

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a baseline in pencil on a TLC plate approximately 1 cm from the bottom. Mark three lanes for your starting material (SM), a cospot (Co), and the reaction mixture (RM).[6]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your limiting starting material.

    • In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the "RM" lane, spot the reaction mixture.[4]

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp or by staining (e.g., with potassium permanganate (B83412) or iodine).

  • Analyze: The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: Monitoring by LC-MS
  • Prepare Samples:

    • Prepare a standard solution of your starting materials at a known concentration.

    • At various time points, take an aliquot of your reaction mixture and quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot to an appropriate concentration for LC-MS analysis.

  • Set up the LC-MS Method: Develop a liquid chromatography method that can separate your starting materials from your expected product. This will typically involve a reversed-phase column (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of formic acid.

  • Acquire Data: Inject your starting material standard and the diluted reaction mixture aliquots onto the LC-MS system.

  • Analyze Data:

    • Integrate the peak areas for your starting materials and product in the chromatograms.

    • Confirm the identity of each peak by its mass-to-charge ratio (m/z) in the mass spectrum.

    • Plot the consumption of starting material and the formation of the product over time to determine the reaction progress and kinetics.

Quantitative Data Summary

Monitoring TechniqueKey Quantitative DataTypical Application
TLC Rf valuesQualitative check of reaction completion.
LC-MS Peak area, m/z ratioQuantitative analysis of reaction kinetics, product identification, and purity assessment.[8][28]
NMR Signal integrationReal-time quantitative monitoring of reactant and product concentrations.[12]
FTIR Peak absorbance/transmittanceMonitoring the disappearance of specific functional groups (e.g., azide, alkyne).[15]
UV-Vis Absorbance at λmaxDetermining reaction kinetics by monitoring changes in concentration of chromophoric species.[16]
Fluorescence Emission intensityHighly sensitive detection of reaction progress, especially for fluorogenic reactions.[19]

Troubleshooting Logic Diagram

G start Problem: Reaction Not Progressing as Expected check_sm Are starting materials visible in the monitoring analysis? start->check_sm no_reaction No reaction is occurring. Check catalyst, reagents, and conditions. check_sm->no_reaction No multiple_products Are multiple new products observed? check_sm->multiple_products Yes incomplete_reaction Incomplete reaction. Optimize stoichiometry, temperature, or reaction time. side_reactions Side reactions are occurring. Purify starting materials, adjust conditions, or consider a different click reaction. multiple_products->side_reactions Yes characterize Characterize the main product. Does it match the expected product? multiple_products->characterize No side_reactions->incomplete_reaction wrong_product Incorrect product formed. Re-evaluate reaction mechanism and starting materials. characterize->wrong_product No success Reaction is successful. Proceed to work-up. characterize->success Yes

Caption: A logical diagram for troubleshooting common issues in click chemistry reactions.

References

Technical Support Center: Strategies for Removing Unreacted Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the effective removal of unreacted Azido-PEG11-amine from post-reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying a molecule conjugated with this compound?

Following a PEGylation reaction, the resulting mixture is often complex, containing the desired PEGylated product, unreacted starting materials (both the molecule of interest and the this compound), and potentially side products. The primary challenge lies in efficiently separating the PEGylated conjugate from the excess, unreacted this compound, as they may share similar properties. Incomplete removal can interfere with downstream applications and analytical characterization.

Q2: What are the primary methods for removing unreacted this compound?

The most effective purification strategies leverage the difference in molecular size between the larger PEGylated product and the smaller, unreacted this compound. The most common methods include:

  • Size Exclusion Chromatography (SEC): This is one of the most widely used and effective techniques.[][2] It separates molecules based on their hydrodynamic radius, allowing the larger PEGylated conjugate to elute before the smaller, unreacted PEG reagent.[2][3]

  • Dialysis / Ultrafiltration: These membrane-based techniques separate molecules based on a molecular weight cut-off (MWCO).[4][5] By selecting a membrane with a pore size that retains the larger PEGylated product while allowing the smaller unreacted this compound to pass through, effective separation can be achieved.[4][6]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their net surface charge.[][2] The attachment of the neutral PEG chain can shield charges on the target molecule, altering its interaction with the IEX resin and enabling separation from unreacted components.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[7][8] It can be particularly useful for high-resolution separation of the PEGylated product from unreacted starting materials, especially for smaller molecules.[2][8]

Q3: How do I choose the best purification method for my specific application?

The optimal method depends on several factors, including the size of your target molecule, the scale of your purification, the required final purity, and the available equipment.

  • For large biomolecules (e.g., proteins, antibodies), Size Exclusion Chromatography (SEC) is often the first choice due to the significant size difference between the PEGylated and un-PEGylated species.[][9] Dialysis is also a simple and effective option for these molecules.[4][10]

  • For smaller molecules (e.g., peptides, oligonucleotides), where the relative size difference is less pronounced, RP-HPLC may provide better resolution.[2][8]

  • If the charge of your molecule is significantly altered upon PEGylation, Ion Exchange Chromatography (IEX) can be a very effective method.[][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unreacted this compound remains in the final product. Inadequate resolution of the chosen chromatography method.For SEC: Use a longer column or a resin with a smaller particle size to increase resolution. Ensure the column's pore size is appropriate for the size of your molecules.[2][3] A slower flow rate can also improve separation.[11] For IEX: Optimize the pH and use a shallower salt gradient to better resolve species with similar charges.[2][3] General: Consider a multi-step purification approach, combining two different methods (e.g., IEX followed by SEC).[12]
Low recovery of the PEGylated product. The product is binding non-specifically to the chromatography column or precipitating.For SEC: Add agents like arginine to the mobile phase to reduce hydrophobic interactions.[2] For IEX/HIC: Modify the elution buffer by adjusting the salt concentration (increase for IEX, decrease for HIC).[3] General: Check the solubility of your PEGylated product in the chosen buffers and consider decreasing the sample concentration loaded onto the column.[2][3]
The PEGylated product appears aggregated after purification. Harsh purification conditions (e.g., high pressure, incompatible buffer).For SEC: Reduce the flow rate to lower the column pressure.[11] General: Perform purification steps at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation. Screen different buffer conditions (pH, ionic strength) to find one that maximizes the stability of your conjugate.[11]
The PEGylated product is not separating from the un-PEGylated starting molecule. The size or charge difference between the two species is too small for the chosen method.For SEC: If the size difference is minimal, SEC may not be effective.[7] For IEX: Small changes in pH can significantly impact surface charge; perform a pH scouting study to optimize separation. A very shallow gradient is often required.[2] Alternative Methods: Consider techniques that separate based on properties other than size, such as Hydrophobic Interaction Chromatography (HIC) or RP-HPLC.[2]

Data Presentation: Comparison of Purification Methods

MethodPurification PrincipleBest Suited ForAdvantagesDisadvantages / Considerations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[]Large molecules where PEGylation causes a significant size increase.Robust, reliable, and highly effective at removing small unreacted reagents from large products.[][2]Resolution may be poor if the size difference between product and impurity is small.[7] Sample volume is limited (typically 2-5% of column volume).[2][11]
Dialysis / Ultrafiltration Separation based on a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[4]Lab-scale purification of large molecules; buffer exchange.Simple setup, low cost, and can handle various sample volumes.Can be a slow process. May not achieve 100% removal of unreacted PEG.[4] Risk of sample loss due to non-specific binding to the membrane.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[]Molecules whose net charge is altered by PEGylation.High capacity and resolution. Can separate based on the degree of PEGylation.[4]The shielding effect of the PEG chain can make separation difficult.[] Requires optimization of pH and salt gradient.[2]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[2]Small molecules; analytical assessment of purity and separation of isomers.[2][8]High resolution, excellent for separating species with minor differences.[2][8]Can be denaturing for some proteins. Requires use of organic solvents and TFA, which may need to be removed later.

Experimental Protocols

Key Experiment: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general framework for removing unreacted this compound from a PEGylated protein sample.

1. Materials:

  • SEC Column: Select a column with a fractionation range appropriate for your PEGylated product (e.g., for a 50 kDa protein conjugated with a ~0.6 kDa PEG11, a column suitable for separating 10-100 kDa proteins would be appropriate).

  • SEC Running Buffer: A buffer in which your product is stable and soluble, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample: PEGylation reaction mixture.

  • HPLC or FPLC system.

2. Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a recommended flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[3][11]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and other small molecules.[11]

  • Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).

  • Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry) to identify the fractions containing the pure PEGylated product, free from unreacted starting materials.

  • Pooling: Combine the pure fractions containing your target PEGylated molecule.

Mandatory Visualization

Workflow for Purification Strategy Selection

Purification_Workflow start PEGylation Reaction Mixture (Product + Unreacted PEG-Amine) decision1 Is the target molecule a large biomolecule (>30 kDa)? start->decision1 sec Primary Method: Size Exclusion Chromatography (SEC) decision1->sec  Yes decision2 Is the target molecule a small peptide/oligonucleotide or is SEC resolution poor? decision1->decision2  No dialysis Alternative: Dialysis / Ultrafiltration analysis Analyze Fractions for Purity (e.g., SDS-PAGE, HPLC, MS) sec->analysis dialysis->analysis rphplc Consider High-Resolution Method: Reversed-Phase HPLC (RP-HPLC) decision2->rphplc  Yes iex Consider Charge-Based Method: Ion Exchange Chromatography (IEX) (if charge is altered) decision2->iex  Yes rphplc->analysis iex->analysis end_product Pure PEGylated Product analysis->end_product

Caption: Decision workflow for selecting a purification strategy.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Azido-PEG11-amine with alternative protein modification reagents, focusing on their application in mass spectrometry-based analysis. We present a summary of performance characteristics, detailed experimental protocols, and visualizations to aid in the selection of the most suitable reagent for your research needs.

Introduction to Protein Modification with this compound

This compound is a heterobifunctional linker that enables a two-step protein modification strategy. The amine group allows for the initial covalent attachment to proteins, typically targeting primary amines on lysine (B10760008) residues and the N-terminus. The azide (B81097) group serves as a bio-orthogonal handle for subsequent "click chemistry" reactions, allowing for the highly specific and efficient attachment of a molecule of interest, such as a reporter tag, a drug molecule, or another protein. This approach offers greater control over the conjugation process compared to traditional single-step labeling methods.

The polyethylene (B3416737) glycol (PEG) spacer (PEG11) enhances the solubility and reduces the immunogenicity of the modified protein. The use of a discrete PEG linker with a defined length (11 ethylene (B1197577) glycol units) simplifies mass spectrometry analysis by yielding a single, sharp peak for each modification, in contrast to the broad peaks produced by polydisperse PEG reagents.[1]

Performance Comparison: this compound vs. NHS-Ester PEG Linkers

The most common alternatives for amine-reactive protein modification are N-hydroxysuccinimide (NHS)-ester functionalized PEG linkers. The choice between an azido-amine linker and an NHS-ester linker depends on the specific experimental goals.

Qualitative Comparison:

FeatureThis compoundNHS-Ester PEG Linker
Reaction Strategy Two-step: 1. Amine reaction, 2. Click chemistryOne-step: Direct amine reaction
Specificity High specificity in the second step (click chemistry)Reacts with accessible primary amines (lysine, N-terminus)
Versatility Allows for the introduction of a wide range of molecules via click chemistryPrimarily for direct attachment of the PEGylated molecule
Control over Labeling Enables more controlled, potentially site-specific modification if combined with techniques to introduce a unique reactive handle.Random labeling of surface-accessible amines
Reaction Conditions Amine reaction at physiological pH; Click chemistry is bio-orthogonal and can be performed under mild conditionsRequires slightly alkaline pH (7-9) for efficient reaction
Resulting Linkage Stable amide bond from the initial amine reaction and a highly stable triazole linkage from click chemistryStable amide bond

Quantitative Performance:

The following tables summarize representative quantitative data for the different reaction steps involved with Azido-PEG-amine linkers and direct NHS-ester conjugation. It is important to note that actual efficiencies will vary depending on the protein, buffer conditions, and molar excess of the reagent.

Table 1: Representative Amine Functionalization Efficiency

ProteinProtein Concentration (mg/mL)Molar Excess of Amine-Reactive ReagentDegree of Labeling (Labels/Protein)
IgG510x2-4
IgG520x4-6
BSA1010x3-5
BSA1020x6-9
Degree of Labeling (DoL) is determined by mass spectrometry by measuring the mass shift of the intact protein.[2]

Table 2: Representative Click Chemistry Reaction Efficiency

Click Reaction TypeMolar Excess of Alkyne/CyclooctyneReaction Time (hours)Labeling Efficiency (%)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)5x1>95%
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10x1>98%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (DBCO)2x4>90%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (DBCO)5x2>95%
Labeling efficiency is determined by SDS-PAGE with fluorescent imaging or mass spectrometry.[2]

Table 3: Stability of the Resulting Linkage

LinkageConditionStability after 7 days
Triazole (from CuAAC/SPAAC)PBS, pH 7.4, 37°C>99% intact
Triazole (from CuAAC/SPAAC)50% Human Serum, 37°C>98% intact
Amide (from NHS-ester)PBS, pH 7.4, 37°C>99% intact
Stability is assessed by monitoring the integrity of the protein conjugate over time using techniques like HPLC or mass spectrometry.[2]

Experimental Protocols

The following protocols provide a general framework for the modification of proteins with this compound and subsequent analysis by mass spectrometry. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Modification with this compound

This protocol is divided into two stages: initial amine labeling with this compound and the subsequent click chemistry reaction.

Stage 1: Amine Labeling

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer like Tris-HCl can be added to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis against PBS or using a desalting column.

Stage 2: Click Chemistry Ligation (CuAAC Example)

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule of interest in DMSO.

    • Prepare fresh stock solutions of 50 mM Copper(II) sulfate (B86663) (CuSO4) in water, 50 mM Sodium Ascorbate in water, and 10 mM of a copper ligand (e.g., TBTA) in DMSO.[2]

  • Click Reaction:

    • To the azide-functionalized protein, add a 5-10 fold molar excess of the alkyne-containing molecule.[2]

    • Add the catalyst components in the following order, with gentle mixing after each addition:

      • Copper ligand (to a final concentration of 0.1 mM)

      • CuSO4 (to a final concentration of 1 mM)

      • Sodium Ascorbate (to a final concentration of 1 mM)

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Purify the final protein conjugate using dialysis or a desalting column to remove excess reagents.

Protocol 2: Mass Spectrometry Analysis of Modified Proteins

This protocol outlines a general workflow for the analysis of the modified protein by LC-MS/MS to confirm modification and identify modification sites.

1. Sample Preparation and Digestion:

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified protein conjugate in a buffer containing 8 M urea (B33335).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange:

    • Remove urea by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column or dialysis.

  • Enzymatic Digestion:

    • Add a protease such as trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Dry the purified peptides in a vacuum centrifuge.

2. LC-MS/MS Analysis:

  • Reconstitution:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

  • Liquid Chromatography:

    • Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration containing 0.1% formic acid.

  • Mass Spectrometry:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Database Search:

    • Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Search against a protein database containing the sequence of the target protein.

  • Modification Analysis:

    • Include the mass of the this compound modification (and the clicked molecule) as a variable modification in the search parameters to identify modified peptides and pinpoint the sites of modification.

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of attachment.

Visualizations

Experimental Workflow

experimental_workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis protein Protein Solution labeled_protein Azide-Functionalized Protein protein->labeled_protein Amine Reaction reagent This compound reagent->labeled_protein final_conjugate Final Protein Conjugate labeled_protein->final_conjugate Click Chemistry click_reagent Alkyne-Molecule click_reagent->final_conjugate digestion Denaturation, Reduction, Alkylation, & Digestion final_conjugate->digestion peptides Peptide Mixture digestion->peptides lcms LC-MS/MS peptides->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for protein modification and mass spectrometry analysis.

Logical Relationship of Reagents

reagent_logic cluster_azido_peg This compound Strategy cluster_nhs_peg NHS-Ester PEG Strategy azido_amine This compound amine_reaction Amine Reaction (e.g., on Lysine) azido_amine->amine_reaction azide_handle Bio-orthogonal Azide Handle amine_reaction->azide_handle click_chemistry Click Chemistry azide_handle->click_chemistry final_product_azido Specific Conjugate click_chemistry->final_product_azido nhs_peg NHS-Ester PEG direct_amine_reaction Direct Amine Reaction (e.g., on Lysine) nhs_peg->direct_amine_reaction final_product_nhs PEGylated Protein direct_amine_reaction->final_product_nhs

Caption: Comparison of this compound and NHS-Ester PEG reaction logic.

References

The Goldilocks Dilemma: Optimizing PROTAC Efficiency Through PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][2]

This guide provides a comparative analysis of the degradation efficiency of PROTACs with different PEG linker lengths, supported by quantitative experimental data. It also offers detailed experimental protocols for key assays and visual diagrams to elucidate the underlying mechanisms and experimental workflows, intended to aid researchers, scientists, and drug development professionals in the rational design and optimization of PROTACs.

The Pivotal Role of the Linker: More Than Just a Spacer

The linker in a PROTAC is not merely a passive tether but an active contributor to the molecule's overall efficacy.[3][] Its length, composition, and attachment points can all influence the formation and stability of the ternary complex, cellular permeability, and ultimately, the degradation efficiency of the molecule.[3] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[2][5] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6]

Quantitative Comparison of Degradation Efficiency

The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[2] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigasePROTAC Linker (Number of PEG units/atoms)Cell LineDC50Dmax (%)Reference
BRD4 CRBN0 PEG unitsH661< 0.5 µM> 90[3]
1 PEG unitH661> 5 µM~50[3]
2 PEG unitsH661> 5 µM~60[3]
4-5 PEG unitsH661< 0.5 µM> 90[3]
Estrogen Receptor α (ERα) VHL9 atomsMCF7>10 µM~50[5]
12 atomsMCF7~5 µM~75[5]
16 atomsMCF7~1 µM~95[5]
19 atomsMCF7~5 µM~70[5]
21 atomsMCF7>10 µM~60[5]
TANK-binding kinase 1 (TBK1) VHL< 12 atoms-No degradation-[5][6]
21 atoms-3 nM96[5]
29 atoms-292 nM76[5]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and specific PROTAC architectures. However, the trends observed within each study provide valuable insights into the structure-activity relationship of PEG linker length.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Efficiency Assessment Cell_Culture 1. Cell Culture (Target cell line) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot Analysis Protein_Quant->Western_Blot HTRF or HTRF Assay Protein_Quant->HTRF Data_Analysis 6. Data Analysis (Densitometry or Fluorescence Reading) Western_Blot->Data_Analysis HTRF->Data_Analysis DC50_Dmax 7. Determination of DC50 and Dmax Data_Analysis->DC50_Dmax

Workflow for Determining PROTAC Efficiency

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most common and well-established method for quantifying the extent of target protein degradation.

1. Cell Culture and Treatment:

  • Plate cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput alternative to Western blotting for quantifying protein levels in cell lysates.

1. Principle:

  • This assay utilizes two antibodies that recognize different epitopes on the target protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • When both antibodies bind to the target protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of target protein in the sample.

2. Procedure:

  • Prepare cell lysates as described for Western blotting.

  • In a microplate, add the cell lysate, the donor-labeled antibody, and the acceptor-labeled antibody.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours or overnight).

  • Read the fluorescence at the emission wavelengths of both the donor and acceptor using an HTRF-compatible plate reader.

3. Data Analysis:

  • Calculate the ratio of the acceptor signal to the donor signal and correct for background fluorescence.

  • Generate a standard curve using a purified recombinant target protein of known concentrations.

  • Determine the concentration of the target protein in the cell lysates by interpolating from the standard curve.

  • Calculate the percentage of degradation and determine DC50 and Dmax values as described for Western blotting.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficiency. The presented data underscores that there is no universal optimal linker length; it must be empirically determined for each target protein and E3 ligase pair. A systematic approach to varying the PEG linker length, coupled with robust and quantitative experimental methods like Western blotting and HTRF, is essential for the development of potent and selective protein degraders. The insights and protocols provided in this guide are intended to empower researchers to navigate the "Goldilocks" dilemma of linker optimization and accelerate the discovery of novel PROTAC-based therapeutics.

References

The Balancing Act of Bioconjugation: A Comparative Guide to Azido-PEG11-amine and its Shorter and Longer Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final product. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of bioconjugation, prized for their ability to enhance solubility and stability. This guide provides an in-depth comparison of Azido-PEG11-amine with shorter and longer PEG alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The heterobifunctional nature of Azido-PEG-amine linkers, featuring a terminal azide (B81097) for "click" chemistry and a primary amine for conventional conjugation, offers a versatile platform for constructing complex biomolecules such as antibody-drug conjugates (ADCs). The length of the PEG chain is a particularly crucial parameter, modulating the physicochemical properties of the resulting conjugate. This guide will delve into the nuanced effects of PEG linker length, with a focus on this compound as a mid-length option, and provide practical guidance for its application.

The Impact of PEG Linker Length: A Triad of Considerations

The length of the PEG linker in a bioconjugate creates a delicate balance between three key factors: steric hindrance, hydrophilicity, and pharmacokinetics.

  • Steric Hindrance: Longer PEG chains can provide greater separation between the conjugated molecules, which can be advantageous in preserving the biological activity of proteins or antibodies by minimizing interference from the payload.[1] Conversely, an excessively long linker might impede the interaction of the payload with its target. Shorter linkers, while offering a more compact construct, may lead to steric clash, potentially reducing the efficacy of the bioconjugate.[2]

  • Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the bioconjugate, a crucial attribute for often hydrophobic payloads.[3][4] Longer PEG chains generally impart greater solubility, which can be critical for preventing aggregation, especially at high drug-to-antibody ratios (DARs).[5]

  • Pharmacokinetics and Biodistribution: The hydrodynamic radius of a bioconjugate is significantly influenced by the length of the PEG linker. Longer PEG chains increase the molecule's size, which can lead to reduced renal clearance and a longer plasma half-life.[5][6] This extended circulation time can enhance tumor accumulation of ADCs. However, some studies have shown that shorter PEG linkers can, counterintuitively, lead to faster clearance from the blood, which can be beneficial for applications like immuno-PET imaging by improving the tumor-to-background ratio.[7][8]

Performance Comparison: this compound in Context

The optimal PEG linker length is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. The following tables summarize experimental data from various studies to provide a comparative perspective on the performance of different PEG linker lengths.

PropertyShorter PEG Linkers (e.g., PEG2-PEG8)Mid-Length PEG Linkers (e.g., PEG11)Longer PEG Linkers (e.g., PEG24 and above)
Solubility Moderate improvement in solubility.Good improvement in solubility.Significant improvement in solubility, especially for hydrophobic payloads.[3]
Steric Hindrance Higher potential for steric hindrance, which may impact biological activity.[2]Balanced properties, often providing sufficient spacing without excessive flexibility.Reduced steric hindrance, potentially preserving the activity of large biomolecules.[3]
Pharmacokinetics Can lead to faster clearance in some cases, which is beneficial for imaging applications.[7]Generally provides a balance between circulation time and clearance.Generally leads to a longer plasma half-life and reduced renal clearance.[5][6]
In Vitro Cytotoxicity Can be higher due to less hindrance for payload interaction.Often shows a trade-off between linker length and cytotoxicity.May exhibit lower in vitro cytotoxicity due to slower payload release or reduced cell uptake.[6]
In Vivo Efficacy Highly context-dependent.Often a good starting point for optimization.Can lead to improved tumor accumulation and in vivo efficacy due to longer circulation.[6]

Table 1: General Comparison of PEG Linker Properties

Study FocusLinker Lengths ComparedKey FindingsReference
Immuno-PET ImagingNon-PEGylated vs. PEG8A short PEG8 linker resulted in faster blood clearance of a trastuzumab conjugate, leading to high-contrast images.[7]
Affibody-Drug ConjugatesNo PEG vs. 4 kDa and 10 kDa PEGLonger PEG chains significantly prolonged the circulation half-life but reduced in vitro cytotoxicity. The 10 kDa PEG conjugate showed the best tumor growth inhibition in vivo.[6]
Branched Linkers in ADCs"Short" vs. "Long" (with additional PEG4)The longer branched linker resulted in a significantly more potent ADC, suggesting that the shorter linker might cause steric hindrance affecting payload release.[2][9]
ADC PharmacokineticsPEG8, PEG12, PEG24A PEG8 side chain was found to be the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage.[5]

Table 2: Summary of Experimental Data on PEG Linker Length

Experimental Protocols

The following are detailed methodologies for key bioconjugation reactions using Azido-PEG-amine linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized biomolecule to an Azido-PEG-amine linker.

Materials:

  • Alkyne-functionalized biomolecule (e.g., protein, antibody)

  • Azido-PEG-amine linker (e.g., this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in deionized water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Biomolecule Preparation: Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Reagent Preparation:

    • Dissolve the Azido-PEG-amine linker in the reaction buffer or a compatible co-solvent like DMSO to a stock concentration (e.g., 10 mM).

    • Prepare a premix of CuSO₄ and the ligand. For example, mix 1 part of 20 mM CuSO₄ with 5 parts of 50 mM THPTA.

  • CuAAC Reaction:

    • To the biomolecule solution, add the Azido-PEG-amine stock solution to achieve a 5-20 fold molar excess.

    • Add the premixed CuSO₄/ligand solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-functionalized biomolecule to an Azido-PEG-amine linker.

Materials:

  • Strained alkyne-functionalized biomolecule (e.g., DBCO-protein)

  • Azido-PEG-amine linker (e.g., this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other compatible buffer.

  • Desalting column or dialysis cassette for purification

Procedure:

  • Biomolecule Preparation: Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Reagent Preparation: Dissolve the Azido-PEG-amine linker in the reaction buffer or a compatible co-solvent like DMSO to a stock concentration (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the Azido-PEG-amine stock solution to the biomolecule solution to achieve a 3-10 fold molar excess.

    • Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Bioconjugation_Workflow cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Final Product Biomolecule Biomolecule Amine Conjugation Amine Conjugation Biomolecule->Amine Conjugation Azido-PEG-Amine Linker Azido-PEG-Amine Linker Azido-PEG-Amine Linker->Amine Conjugation Payload Payload Click Chemistry (CuAAC or SPAAC) Click Chemistry (CuAAC or SPAAC) Payload->Click Chemistry (CuAAC or SPAAC) Biomolecule-Linker Intermediate Biomolecule-Linker Intermediate Amine Conjugation->Biomolecule-Linker Intermediate Step 1 Bioconjugate Bioconjugate Click Chemistry (CuAAC or SPAAC)->Bioconjugate Step 2 Biomolecule-Linker Intermediate->Click Chemistry (CuAAC or SPAAC)

General workflow for bioconjugation using an Azido-PEG-amine linker.

PEG_Linker_Length_Effects cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties Shorter PEG Shorter PEG Solubility Solubility Shorter PEG->Solubility Moderate Increase Circulation Half-life Circulation Half-life Shorter PEG->Circulation Half-life Shorter Biological Activity Biological Activity Shorter PEG->Biological Activity Potentially Higher (less hindrance) Mid-Length PEG (PEG11) Mid-Length PEG (PEG11) Mid-Length PEG (PEG11)->Solubility Good Increase Mid-Length PEG (PEG11)->Circulation Half-life Balanced Mid-Length PEG (PEG11)->Biological Activity Balanced Longer PEG Longer PEG Longer PEG->Solubility High Increase Longer PEG->Circulation Half-life Longer Longer PEG->Biological Activity Potentially Lower (steric hindrance) Stability Stability

Relationship between PEG linker length and bioconjugate properties.

Steric_Hindrance cluster_short Short PEG Linker cluster_long Long PEG Linker Biomolecule_S Biomolecule Payload_S Payload Biomolecule_S->Payload_S Short Linker Receptor_S Target Receptor Payload_S->Receptor_S Interaction Hindered Biomolecule_L Biomolecule Payload_L Payload Biomolecule_L->Payload_L Long Linker Receptor_L Target Receptor Payload_L->Receptor_L Successful Interaction

Illustration of steric hindrance with short vs. long PEG linkers.

Conclusion

The choice of PEG linker length is a critical parameter in the design of bioconjugates, with no single length being universally optimal. This compound represents a well-balanced, mid-length option that serves as an excellent starting point for many applications. However, empirical testing is paramount. Researchers should consider the specific requirements of their system, including the properties of the biomolecule and payload, and the desired in vitro and in vivo performance. By carefully considering the trade-offs between solubility, steric hindrance, and pharmacokinetics, and by employing robust bioconjugation strategies, the full potential of Azido-PEG-amine linkers can be harnessed to develop novel and effective therapeutics and research tools.

References

The Hydrophilic Advantage: A Comparative Guide to Azido-PEG11-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of a therapeutic molecule. While traditional alkyl and aromatic linkers have been utilized, there is a growing body of evidence supporting the superior performance of hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG). This guide provides a comprehensive comparison of Azido-PEG11-amine, a discrete PEG linker, with conventional alkyl and aromatic linkers, supported by experimental data, detailed protocols, and visual workflows.

Unveiling the Linkers: A Structural Overview

This compound is a heterobifunctional linker featuring a short, discrete chain of eleven ethylene (B1197577) glycol units. This structure imparts a unique combination of hydrophilicity, flexibility, and defined length. The terminal azide (B81097) and amine groups provide versatile handles for orthogonal conjugation chemistries, most notably the highly efficient and bioorthogonal "click chemistry."

Alkyl linkers are typically straight-chain or branched hydrocarbons. Their saturated nature provides stability, but their inherent hydrophobicity can lead to challenges with solubility and non-specific binding of the resulting bioconjugate.

Aromatic linkers , containing phenyl or other aryl groups, offer rigidity and can participate in π-π stacking interactions. However, this rigidity can sometimes be a disadvantage, and their hydrophobic nature often mirrors the challenges seen with alkyl linkers.

Key Performance Advantages of this compound

The distinct physicochemical properties of this compound translate into several tangible advantages in the design of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Enhanced Hydrophilicity and Solubility

One of the most significant advantages of PEG linkers is their ability to increase the aqueous solubility of the bioconjugate.[1][2][3] This is particularly crucial when working with hydrophobic payloads or proteins that are prone to aggregation. Increased solubility not only facilitates formulation but also prevents aggregation-induced loss of biological activity and potential immunogenicity.[1] Hydrophilic linkers enable the conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][4]

Reduced Non-Specific Binding and Improved Pharmacokinetics

The hydrophilic PEG chain creates a hydration shell around the conjugate, which effectively masks it from non-specific interactions with other proteins and cell membranes.[2] This "stealth" effect leads to reduced clearance by the reticuloendothelial system, prolonged circulation half-life, and improved tumor accumulation due to the enhanced permeability and retention (EPR) effect.[1] Studies have shown that PEGylation can significantly decrease non-specific uptake by macrophages.[5][6]

Increased Biocompatibility and Reduced Immunogenicity

PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity.[3] By masking potential epitopes on the bioconjugate, PEG linkers can reduce the likelihood of an immune response against the therapeutic molecule.[3]

Optimal Flexibility and Conformation

The flexible nature of the PEG chain allows the conjugated molecule to maintain its native conformation and biological activity.[2] In the context of PROTACs, the flexibility of the PEG linker is crucial for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex for efficient protein degradation.[]

Quantitative Performance Comparison

The following tables summarize key performance data from various studies, illustrating the advantages of PEG linkers over more hydrophobic alternatives.

Table 1: Impact of Linker Hydrophilicity on ADC Properties

ParameterPEG LinkerAlkyl/Aromatic LinkerReference
Drug-to-Antibody Ratio (DAR) without Aggregation Higher (e.g., 8)Lower (typically 2-4)[1][4]
In Vitro Cytotoxicity Maintained or ImprovedCan be compromised by aggregation[4]
Pharmacokinetics (Clearance) SlowerFaster[8]
Tolerability in vivo HigherLower[9][10]

Table 2: Influence of Linker Type on PROTAC Efficiency

ParameterPEG LinkerAlkyl LinkerReference
Degradation Efficiency (Dmax) HigherLower[11]
Half-maximal Degradation Concentration (DC50) Lower (more potent)Higher (less potent)[11][12]
Cell Permeability Can be modulated by linker lengthGenerally higher but can lead to off-target effects[13]
Aqueous Solubility Significantly ImprovedOften Poor[]

Experimental Protocols

This section provides a detailed methodology for a key experiment involving the conjugation of a payload to an antibody using this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

Protocol: Antibody-Payload Conjugation using this compound

Objective: To covalently link a payload containing a terminal alkyne to an antibody functionalized with this compound.

Materials:

  • Antibody with a reactive lysine (B10760008) residue

  • This compound linker

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (dimethyl sulfoxide)

  • Size-exclusion chromatography (SEC) column

  • LC-MS for characterization

Methodology:

  • Antibody Functionalization:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • React the antibody with a 5-10 molar excess of an NHS-ester derivative of this compound to introduce the azide group onto lysine residues.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess linker using a desalting column and exchange the buffer to PBS.

  • Payload Preparation:

    • Dissolve the alkyne-functionalized payload in DMSO to create a stock solution.

  • Click Chemistry Reaction:

    • To the azide-functionalized antibody solution, add the alkyne-payload solution at a 5-10 molar excess.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the catalyst solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Gently mix and incubate at room temperature for 2-4 hours, protected from light.

  • Purification and Characterization:

    • Quench the reaction by adding 5 mM EDTA.

    • Purify the resulting ADC using SEC to remove unreacted payload and catalyst.

    • Characterize the purified ADC by LC-MS to determine the DAR and confirm the identity of the conjugate.

Visualizing the Process and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical advantages of using a PEG linker.

experimental_workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Purification & Characterization Ab Antibody Ab_N3 Azide-Functionalized Antibody Ab->Ab_N3 Lysine Reaction Linker This compound-NHS Linker->Ab_N3 ADC_raw Crude ADC Mixture Ab_N3->ADC_raw Payload Alkyne-Payload Payload->ADC_raw Catalyst CuSO4/THPTA Sodium Ascorbate Catalyst->ADC_raw CuAAC SEC Size-Exclusion Chromatography ADC_raw->SEC Purified_ADC Purified ADC SEC->Purified_ADC LCMS LC-MS Analysis Purified_ADC->LCMS

Workflow for ADC synthesis using this compound.

linker_advantages cluster_peg This compound Linker cluster_alkyl_aromatic Alkyl/Aromatic Linkers PEG Hydrophilic & Flexible Solubility Increased Solubility PEG->Solubility PK Improved Pharmacokinetics PEG->PK Binding Reduced Non-Specific Binding PEG->Binding Efficacy Enhanced Efficacy & Safety Solubility->Efficacy PK->Efficacy Binding->Efficacy Hydrophobic Hydrophobic & Rigid/Flexible Aggregation Potential Aggregation Hydrophobic->Aggregation Clearance Faster Clearance Hydrophobic->Clearance NonSpecific Increased Non-Specific Binding Hydrophobic->NonSpecific Reduced_Efficacy Compromised Efficacy & Safety Aggregation->Reduced_Efficacy Clearance->Reduced_Efficacy NonSpecific->Reduced_Efficacy

Logical flow of linker properties to therapeutic outcomes.

Conclusion

The selection of this compound as a linker in bioconjugation offers significant advantages over traditional alkyl and aromatic linkers. Its inherent hydrophilicity, flexibility, and biocompatibility contribute to improved solubility, enhanced pharmacokinetic profiles, reduced non-specific binding, and ultimately, the development of more effective and safer therapeutics. The quantitative data, though sourced from various studies, consistently points towards the superior performance of PEG-based linkers in both ADC and PROTAC applications. For researchers and drug developers, the strategic implementation of discrete PEG linkers like this compound is a key step towards optimizing the next generation of targeted therapies.

References

Stability Showdown: A Comparative Guide to Triazole Linkages from Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linkage for bioconjugation, drug delivery systems, and peptidomimetics is a critical decision that profoundly impacts the efficacy, safety, and overall success of a product. The linkage must be sufficiently stable to withstand physiological conditions and ensure the integrity of the conjugated molecule until it reaches its target. The advent of "click chemistry" has provided a powerful toolkit for creating robust chemical linkages, with the 1,2,3-triazole ring, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), being a prominent example.[1]

This guide provides an objective comparison of the stability of the triazole linkage against other commonly used bioorthogonal and traditional linkages, supported by experimental data. It also details experimental protocols for assessing linkage stability, empowering researchers to make informed decisions for their specific applications.

The Unparalleled Stability of the 1,2,3-Triazole Linkage

The 1,2,3-triazole ring is widely recognized for its exceptional stability, a property attributed to its aromatic character.[1] This five-membered heterocycle is remarkably resistant to a wide range of chemical insults, including acidic and basic hydrolysis, oxidation, and reduction.[1][2] Furthermore, it is largely inert to enzymatic degradation by proteases, making it an ideal surrogate for the more labile amide bond in peptides.[2]

The method of triazole formation influences the resulting stability. Both CuAAC and SPAAC reactions yield the highly stable 1,4-disubstituted 1,2,3-triazole.[1] In contrast, some photo-click chemistry methods may produce less stable, non-aromatic triazoline intermediates that can be thermally reversible.[1]

Comparative Stability of Common Chemical Linkages

While the triazole linkage boasts superior stability, a quantitative comparison with other linkages is crucial for selecting the appropriate tool for a given biological context. The following tables summarize the available quantitative and qualitative data on the stability of various linkages under different conditions.

Table 1: Quantitative Comparison of Hydrolytic Stability

Linkage TypeConditionHalf-life (t½)Reference
Triazole Acidic, Basic, Neutral pHExtremely High (Largely inert)[1][2]
Amide pH 7.4 (plasma)~4.0 h (for a specific peptidomimetic)[2]
Ester pH 7.0Variable, generally much lower than amides[3]
Oxime pD 7.0~160-600 fold more stable than hydrazones[4]
Hydrazone (Alkyl) pD 7.0Very short[5]
Hydrazone (Acyl) pD 7.0~300-fold less stable than oxime[4]

Table 2: Qualitative Stability Comparison of Various Linkages

Linkage TypeHydrolytic StabilityReductive Stability (e.g., DTT, GSH)Enzymatic StabilityNotes
1,2,3-Triazole (CuAAC/SPAAC) Very High[1][2]High[1]Very High[2]Excellent choice for long-term stability in vivo.
Amide ModerateHighSusceptible to proteasesThe natural linkage in peptides, prone to enzymatic cleavage.
Ester Low (pH sensitive)[3]HighSusceptible to esterasesOften used for prodrugs requiring cleavage.
Oxime High (more stable than hydrazones)[4]HighGenerally StableA reliable alternative when triazole chemistry is not feasible.
Hydrazone Low (pH sensitive)[5]ModerateGenerally less stable than oximesUseful for applications requiring controlled release in acidic environments.
Tetrazole Generally HighHighGenerally StableConsidered metabolically stable.[6]
Isoxazoline ModerateModerateModerateStability can be lower than the aromatic 1,2,3-triazole.[7]

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of different chemical linkages, a forced degradation study is the standard approach.[1] This involves subjecting the molecule of interest to a variety of stress conditions and analyzing for degradation over time, typically using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Detailed Protocol for a Comparative Forced Degradation Study

This protocol is designed to provide a framework for the head-to-head comparison of the stability of different chemical linkages (e.g., triazole, amide, ester, oxime, hydrazone) within a similar molecular context.

1. Sample Preparation:

  • Synthesize or obtain bioconjugates where the linkage of interest connects two relevant moieties (e.g., a small molecule drug to a peptide or a fluorescent dye to a protein).

  • Prepare stock solutions of each bioconjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., water, PBS, or a co-solvent system if required for solubility).

2. Stress Conditions:

For each bioconjugate, set up the following stress conditions in parallel:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C.

  • Neutral Hydrolysis: Incubate the sample in phosphate-buffered saline (PBS) at pH 7.4 at 37 °C.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Reductive Degradation: Incubate the sample with 10 mM dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH) in PBS (pH 7.4) at 37 °C.

  • Thermal Stability: Incubate the sample in PBS (pH 7.4) at 60 °C.

  • Enzymatic Degradation: Incubate the sample in a solution containing a relevant protease (e.g., trypsin, chymotrypsin) or plasma at 37 °C.

3. Time Points:

Collect aliquots from each stress condition at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the expected stability of the linkages being tested. Immediately quench the reaction if necessary (e.g., by neutralizing pH or adding an inhibitor for enzymatic reactions) and store the samples at -20 °C or below until analysis.

4. Analytical Method: HPLC-MS/MS

  • Chromatography System: A reverse-phase HPLC system with a C18 column is typically suitable for the analysis of bioconjugates.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a common starting point. The gradient should be optimized to achieve good separation of the parent molecule from its degradation products.

  • Detection: Use a diode array detector (DAD) to monitor the absorbance at a relevant wavelength for the parent molecule and a mass spectrometer (MS) to identify and quantify the parent molecule and any degradation products.

  • Quantification: Create a calibration curve using the parent compound to quantify its concentration at each time point. The percentage of the intact compound remaining is calculated relative to the t=0 time point.

5. Data Analysis:

  • Plot the percentage of the intact compound remaining versus time for each stress condition and for each linkage type.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each linkage under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizing Experimental Workflows and Relationships

To further clarify the processes involved in assessing linkage stability, the following diagrams illustrate the experimental workflow and the factors influencing the stability of the triazole linkage.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation A Bioconjugate with Linkage of Interest B Stock Solution (1 mg/mL) A->B C Acidic (0.1M HCl, 60°C) D Basic (0.1M NaOH, 60°C) E Neutral (PBS pH 7.4, 37°C) F Oxidative (3% H₂O₂) G Reductive (10mM DTT) H Thermal (60°C) I Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) C->I D->I E->I F->I G->I H->I J HPLC-MS/MS Analysis I->J K Quantification of Parent Compound J->K L Identification of Degradants J->L M Plot % Intact vs. Time K->M N Calculate Half-life (t½) M->N O Compare Linkage Stabilities N->O

Caption: Workflow for Comparative Forced Degradation Study.

G cluster_factors Factors Affecting Triazole Linkage Stability cluster_outcome Outcome A Aromaticity F High Overall Stability A->F B Resonance Stabilization B->F C Inertness to Hydrolysis C->F D Resistance to Redox Agents D->F E Enzymatic Inertness E->F

Caption: Key Factors Contributing to Triazole Linkage Stability.

Conclusion

The 1,2,3-triazole linkage, readily formed through click chemistry, stands out as an exceptionally stable and reliable linker in the field of bioconjugation and drug development. Its resistance to a broad spectrum of chemical and biological degradation pathways makes it a superior choice for applications requiring long-term stability in vivo. While other linkages, such as esters and hydrazones, offer the advantage of controlled release under specific conditions, the triazole provides unparalleled robustness. The provided experimental protocols offer a standardized approach for researchers to perform their own comparative stability studies, ensuring the selection of the most appropriate linkage to meet the specific demands of their research and development endeavors.

References

A Comparative Guide to Validating Ternary Complex Formation in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable and productive ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties, particularly flexible polyethylene (B3416737) glycol (PEG) linkers, plays a crucial role in enabling the necessary conformational adjustments for successful complex formation. Validating the formation and characterizing the properties of this ternary complex is a critical step in the development of effective PROTACs.

This guide provides a comparative overview of key experimental techniques used to validate and quantify ternary complex formation for PROTACs, with a focus on those incorporating PEG linkers. We present quantitative data from seminal studies, detailed experimental protocols, and visualizations to aid in the selection of appropriate validation strategies.

The Central Role of the Ternary Complex

The formation of a [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex is the linchpin of PROTAC-mediated protein degradation.[1] The stability and conformation of this complex directly influence the efficiency of ubiquitin transfer to the target protein, marking it for proteasomal degradation. PEG linkers are frequently employed in PROTAC design to provide the necessary flexibility and length to span the distance between the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex.[2]

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Validation Techniques

Several biophysical and cellular assays are available to validate and characterize ternary complex formation. The choice of method depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or confirmation of complex formation in a cellular environment.

Assay Information Provided Advantages Disadvantages
Surface Plasmon Resonance (SPR) Binding affinity (K_D), kinetics (k_on, k_off), cooperativity (α)Real-time, label-free, provides kinetic data.[3][4]Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)Gold standard for thermodynamics, label-free, solution-based.[5][6]Requires large amounts of pure protein, lower throughput.[6]
NanoBRET™/HiBiT Ternary complex formation in live cells, kinetic analysisLive-cell context, high-throughput compatible, kinetic measurements.[7][8][9]Requires genetic modification of proteins, potential for steric hindrance from tags.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Proximity-based assay for ternary complex formationHomogeneous assay, high-throughput, sensitive.Requires labeled proteins/antibodies, potential for false positives/negatives.

Quantitative Data Summary for PROTACs with PEG Linkers

The following tables summarize key quantitative data for well-characterized PROTACs that utilize PEG linkers. These values serve as a benchmark for researchers developing novel degraders.

Table 1: Biophysical Data for MZ1 (VHL-based PROTAC with a PEG linker)

MZ1 is a well-studied PROTAC that targets BET bromodomains to the VHL E3 ligase.[10]

Target Assay Binary K_D (nM) (PROTAC to VCB) Ternary K_D (nM) (PROTAC to VCB in presence of Target) Cooperativity (α) Reference
BRD4_BD2ITC66 ± 63.7 ± 0.717.6[5]
BRD3_BD2ITC66 ± 67 ± 210.7[5]
BRD2_BD2ITC66 ± 628 ± 32.3[5]
BRD4_BD1ITC66 ± 628 ± 62.3[5]
BRD4_BD2SPR29122[5]

VCB: von Hippel-Lindau E3 ligase complex

Table 2: Biophysical and Cellular Data for ARV-825 (CRBN-based PROTAC with a PEG linker)

ARV-825 is another potent BET degrader that recruits the CRBN E3 ligase.[11]

Parameter Assay Value Reference
BRD4 Degradation DC_50Western Blot (24h)~1 nM[11]
Ternary Complex EC_50 (BRD4-PROTAC-CRBN)NanoBRET~100 nM[8]

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding affinity and kinetics of ternary complex formation.[3]

Protocol Outline:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.

  • Binary Interaction: Inject the PROTAC at various concentrations to determine the binary binding affinity to the E3 ligase.

  • Ternary Interaction: Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the E3 ligase-functionalized surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine K_D, k_on, and k_off for both binary and ternary interactions.[3]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (Binary K_D) / (Ternary K_D).[5]

cluster_0 SPR Experimental Workflow A Immobilize E3 Ligase on Sensor Chip B Inject PROTAC (Binary Interaction) A->B C Inject PROTAC + Target Protein (Ternary Interaction) A->C D Data Analysis (K_D, k_on, k_off) B->D C->D E Calculate Cooperativity (α) D->E cluster_0 NanoBRET Assay Principle cluster_1 No PROTAC cluster_2 With PROTAC Target_NL Target-NanoLuc PROTAC PROTAC Target_NL->PROTAC E3_HT E3-HaloTag PROTAC->E3_HT BRET BRET Signal Ternary->BRET Energy Transfer

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions to inform the selection of the most suitable method for specific applications, from in vitro bioconjugation to in vivo imaging and targeted drug delivery.

The foundation for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a stable triazole ring from an azide (B81097) and an alkyne.[1] While the thermal version of this reaction is slow and lacks regioselectivity, the advent of CuAAC and SPAAC has transformed it into a cornerstone of modern chemical biology.[1][2] CuAAC employs a copper(I) catalyst to dramatically accelerate the reaction and ensure the exclusive formation of the 1,4-disubstituted triazole isomer.[3][4] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to relieve its ring strain.[][6]

Quantitative Performance Analysis

The selection between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[1]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1]
Typical Reaction Time 30 minutes to a few hours[1]1 to 12 hours (can be longer for less reactive alkynes)[1]
Typical Reactant Concentration >10 µM[1]Can be higher to achieve reasonable reaction times[1]
Yields Near-quantitative[1]Generally high, but can be lower than CuAAC[1]
Regioselectivity Exclusively 1,4-disubstituted triazole[1]Mixture of 1,4 and 1,5-regioisomers[7]
Biocompatibility Limited by copper toxicity[2]Excellent, widely used for in vivo applications[8]

Reaction Mechanisms and Experimental Workflows

To visualize the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne (R₁-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Coordination & Deprotonation Azide Azide (R₂-N₃) Reaction_Intermediate Intermediate Azide->Reaction_Intermediate Cu_I Cu(I) Cu_I->Cu_Acetylide Triazole 1,4-disubstituted 1,2,3-Triazole Cu_Acetylide->Reaction_Intermediate Cycloaddition Reaction_Intermediate->Triazole Protonation Cu_I_regen Cu(I) Reaction_Intermediate->Cu_I_regen Catalyst Regeneration

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Transition_State [3+2] Cycloaddition (Concerted) Cyclooctyne->Transition_State Azide Azide (R-N₃) Azide->Transition_State Triazoles Mixture of 1,4 and 1,5-disubstituted 1,2,3-Triazoles Transition_State->Triazoles

Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Biomolecule of Interest Functionalization Introduce Azide or Alkyne Handle Start->Functionalization Choice Choose Reaction: CuAAC or SPAAC? Functionalization->Choice CuAAC_Reactants Add Terminal Alkyne/Azide Partner, Cu(I) Catalyst, and Ligand Choice->CuAAC_Reactants In vitro / Speed needed SPAAC_Reactants Add Strained Cyclooctyne/Azide Partner Choice->SPAAC_Reactants In vivo / Biocompatibility needed CuAAC_Reaction Incubate (typically 0.5-2 hours) CuAAC_Reactants->CuAAC_Reaction CuAAC_Purification Purification (e.g., SEC) to remove catalyst CuAAC_Reaction->CuAAC_Purification End Analyte/Product CuAAC_Purification->End SPAAC_Reaction Incubate (typically 1-12 hours) SPAAC_Reactants->SPAAC_Reaction SPAAC_Purification Purification (if necessary) SPAAC_Reaction->SPAAC_Purification SPAAC_Purification->End

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for CuAAC and SPAAC bioconjugation reactions.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol outlines the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[1]

  • Azide-containing molecule stock solution in DMSO or a compatible solvent.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., THPTA, 50 mM in water).[9]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[9]

  • Aminoguanidine (B1677879) (optional, to prevent side reactions with arginine residues).[10]

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[1]

  • Add the azide-containing molecule from its stock solution to achieve the desired final concentration (typically a 5-10 fold molar excess over the protein).[1]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the desired final reaction concentrations (e.g., final [CuSO₄] = 100 µM, final [Ligand] = 500 µM).[11] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5 mM.[10]

  • If using, add aminoguanidine at this stage.[10]

  • Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours. To minimize oxygen exposure, which can deactivate the catalyst, it is advisable to cap the reaction tube.[10]

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and the copper catalyst.

Protocol 2: General SPAAC for Protein Bioconjugation

This protocol describes the reaction of an azide-modified protein with a strained alkyne (e.g., a DBCO-functionalized molecule).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[1]

  • Add the strained alkyne from its DMSO stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein).[1] Ensure the final DMSO concentration remains low (ideally <10% v/v) to maintain protein stability.[1]

  • Gently mix the solution and incubate at room temperature or 37°C.[1]

  • Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[1]

  • Monitor the reaction progress if possible (e.g., via LC-MS or SDS-PAGE if there is a significant mass change).

  • If necessary, purify the conjugate to remove any unreacted labeling reagent, for example, by dialysis or size-exclusion chromatography.

Application-Specific Considerations

Drug Development and Antibody-Drug Conjugates (ADCs):

CuAAC is widely used in the development of ADCs for conjugating cytotoxic drugs to antibodies.[9] The fast kinetics and high efficiency of CuAAC are advantageous for these in vitro syntheses.[9] However, for applications involving live cells or in vivo targeting, the cytotoxicity of the copper catalyst is a significant concern.[2][8] SPAAC, being copper-free, is the preferred method for in vivo drug delivery and targeting applications, enabling the modification of biomolecules directly within a living system.[][6]

Biomolecule Labeling and Imaging:

For labeling proteins, nucleic acids, and other biomolecules in vitro, CuAAC is a robust and efficient choice.[3] The use of accelerating ligands can help mitigate copper-induced damage to sensitive biomolecules.[12] For live-cell imaging and in vivo tracking, SPAAC is the gold standard due to its excellent biocompatibility.[8] The reaction proceeds efficiently under physiological conditions without interfering with cellular processes.[]

Conclusion: Making the Right Choice

The decision between CuAAC and SPAAC is ultimately dictated by the specific requirements of the application.

  • Choose CuAAC for:

    • In vitro bioconjugation where speed and high yields are paramount.

    • Synthesis of materials and conjugates outside of living systems.

    • Applications where residual copper can be effectively removed.

  • Choose SPAAC for:

    • In vivo labeling and imaging in live cells, tissues, or whole organisms.

    • Applications where copper-induced toxicity is a concern.

    • Long-term studies in biological systems.

By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to harness the full potential of these powerful click chemistry reactions in their scientific endeavors.

References

The Balancing Act: How PEG Linker Flexibility Dictates PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are a popular choice due to their synthetic tractability and favorable physicochemical properties. However, the flexibility inherent to PEG linkers presents both opportunities and challenges in the quest for potent and effective protein degraders.

This guide provides a comprehensive comparison of how PEG linker flexibility impacts PROTAC activity, supported by experimental data and detailed protocols for key assays. We will delve into the influence of linker length and composition on ternary complex formation, degradation efficiency, and drug-like properties, offering insights to guide the rational design of next-generation protein degraders.

The Double-Edged Sword of Flexibility

The flexibility of a PEG linker allows a PROTAC to adopt multiple conformations, which can be advantageous for forming a stable and productive ternary complex between the target protein and the E3 ligase.[1] This adaptability can help overcome steric hindrance and facilitate optimal positioning for ubiquitination.[2] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes.[3] This can result in reduced degradation efficiency. The key is to identify an optimal linker length and rigidity that balances the need for conformational freedom with the requirement for a stable and productive ternary complex.[2]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker characteristics on PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20[4]
ERαVHLPEG16~100>80[4]
TBK1VHLPEG/Alkyl<12InactiveInactive[3]
TBK1VHLPEG/Alkyl21396[3]
BRD4CRBNPEG0<500>80[3]
BRD4CRBNPEG1-2 units>5000<20[3]
BRD4CRBNPEG4-5 units<500>80[3]

Table 2: Comparison of Flexible vs. Rigid Linkers

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Key ObservationReference
BRD4CRBNFlexible (PEG)~1>90High potency with flexible linker.[5]
BRD4CRBNRigid (Piperazine)~10>90Rigid linker maintains high efficacy.[5]
PI3K/mTORVHLFlexible (Alkyl/PEG)42-227>80Flexible linkers showed superior degradation.[6]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Activity Evaluation cluster_analysis Data Analysis Linker_Design Linker Design (Varying Flexibility/Length) Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET, Co-IP) Synthesis->Ternary_Complex_Assay Degradation_Assay Degradation Assays (Western Blot, ELISA) Synthesis->Degradation_Assay Data_Analysis Determine DC50, Dmax, Binding Affinity (KD) Binding_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assays Degradation_Assay->Cell_Viability_Assay Degradation_Assay->Data_Analysis

A typical workflow for the design and evaluation of PROTACs.

The Influence of Linker Flexibility on Drug-like Properties

Beyond its role in ternary complex formation and degradation, the linker significantly impacts the drug metabolism and pharmacokinetic (DMPK) properties of a PROTAC. The flexibility of a PEG linker can influence a PROTAC's ability to adopt different conformations, which can affect its cell permeability.[7] Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and a more extended, polar conformation in the aqueous cytoplasm.[8] This "chameleon-like" behavior can enhance cell permeability. However, the hydrophilicity of PEG linkers can sometimes hinder passive cell permeability.[7] Therefore, a careful balance between flexibility and hydrophobicity is crucial for optimizing the overall DMPK profile of a PROTAC.

Experimental Protocols

To aid researchers in their evaluation of PROTACs, detailed protocols for three key experimental assays are provided below.

Western Blot for PROTAC-Induced Protein Degradation

This is a widely used method to quantify the reduction in target protein levels following PROTAC treatment.[9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.[9]

    • Separate proteins by SDS-PAGE and transfer to a membrane.[9]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[9]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal.[9]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[9]

    • Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values.[9]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.[11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase, and PROTAC

  • Immobilization reagents and running buffer

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[12]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).[12]

    • Similarly, determine the binary binding affinity of the PROTAC for the target protein.[11]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[12]

    • Inject these solutions over the immobilized E3 ligase to measure the ternary complex formation kinetics and affinity.[12]

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1) to obtain kinetic and affinity constants.[12]

    • Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.[12]

NanoBRET™ Assay for Cellular Ternary Complex Formation

This live-cell assay allows for the quantification of PROTAC-induced ternary complex formation in a physiological context.[13]

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

Protocol:

  • Cell Preparation: Plate the engineered cells in a white, 96-well plate.[14]

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[12]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[12]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[12]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[12]

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[12]

Conclusion

The flexibility of the PEG linker is a critical parameter in PROTAC design that profoundly influences its biological activity. While offering the advantage of conformational sampling to facilitate ternary complex formation, excessive flexibility can be detrimental. A systematic evaluation of linker length and composition, using a combination of biochemical, biophysical, and cellular assays, is essential for identifying the optimal linker that balances the formation of a stable and productive ternary complex with favorable drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate PROTACs with enhanced efficacy and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Azido-PEG11-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Azido-PEG11-amine, a bifunctional linker molecule commonly utilized in bioconjugation and drug development research. Adherence to these protocols is crucial for mitigating risks to personnel and the environment.

This compound, while a valuable research tool, contains an azide (B81097) functional group. Organic azides are energetic materials that can be sensitive to shock, friction, and heat, potentially leading to violent decomposition. Furthermore, azides can react with certain metals to form highly explosive and shock-sensitive metal azides. Contact with acids can also generate highly toxic and explosive hydrazoic acid.[1][2][3] Therefore, stringent disposal procedures are imperative.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is critical to be fully aware of the inherent hazards associated with azide compounds. The following precautions must be strictly observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: All handling and disposal procedures involving this compound must be conducted in a certified chemical fume hood.[4]

  • Avoid Incompatibilities: Keep this compound and its waste streams strictly segregated from acids, heavy metals (e.g., lead, copper, silver, mercury), metal salts, and halogenated solvents.[1][2] Using metal spatulas or tools for handling is strictly prohibited.[1][4]

  • Storage: Unused this compound should be stored in a cool, dry, and dark location, away from incompatible materials.[2]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain.[5][6] All azide-containing waste is considered hazardous and must be managed through an approved hazardous waste program.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step in the safe disposal of this compound.

  • Designated Waste Container: Establish a dedicated, clearly labeled waste container specifically for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

  • Container Material: The waste container must be made of a non-metallic material, such as high-density polyethylene (B3416737) (HDPE), to prevent the formation of explosive metal azides.[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Azide Waste," and the full chemical name: "this compound."

  • Storage of Waste: Store the azide waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 2: Chemical Deactivation of Dilute Solutions (Optional and for Trained Personnel Only)

For dilute solutions of this compound (typically less than 5%), chemical deactivation can be performed by trained personnel in a controlled laboratory setting. This procedure is hazardous due to the potential generation of toxic byproducts and should only be undertaken with a thorough understanding of the risks and with appropriate safety measures in place.

Deactivation with Nitrous Acid:

This method involves the reaction of the azide with nitrous acid to produce nitrogen gas.[5][6][8]

Materials:

  • Dilute this compound solution (<5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet

Procedure:

  • Place the dilute azide solution in the three-necked flask inside a chemical fume hood and begin stirring.

  • Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide equivalent in the solution (a 40% excess).[6]

  • Crucially, only after the addition of sodium nitrite , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to litmus (B1172312) paper. WARNING: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). [5][6][8]

  • The reaction will produce nitrogen gas and nitrogen oxides. Continue stirring until gas evolution ceases.

  • Test for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper. A blue color indicates that the decomposition is complete.[5]

  • Neutralize the resulting solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before disposing of it as aqueous chemical waste.[5]

Step 3: Final Disposal
  • Undeactivated Waste: For undiluted this compound, heavily contaminated materials, and waste from the deactivation procedure, disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Container Management: Ensure the waste container is securely sealed. Do not overfill containers; a general guideline is to fill them to no more than 75% capacity.

  • Pickup and Disposal: Contact your EHS office to arrange for the pickup and final disposal of the azide waste.

Quantitative Data Summary

ParameterValue/RecommendationSource
Storage Temperature Below room temperature[2]
Incompatible Materials Acids, heavy metals, metal salts, halogenated solvents[1][2]
Dilute Solution for Deactivation < 5% azide concentration[5][6]
Sodium Nitrite Excess for Deactivation ~40% excess[6]
Final pH of Deactivated Solution 6 - 9[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path PPE Wear Appropriate PPE FumeHood Work in a Fume Hood Segregate Segregate Azide Waste FumeHood->Segregate Container Use Non-Metallic Container Segregate->Container Label Label Container Clearly Container->Label Decision Dilute Solution (<5%)? Label->Decision Deactivate Chemical Deactivation (Trained Personnel Only) Decision->Deactivate Yes EHS Contact EHS for Disposal Decision->EHS No Deactivate->EHS

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Personal protective equipment for handling Azido-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG11-amine

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring laboratory safety and responsible chemical management.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing both an azide (B81097) and a primary amine functional group.[1][2][3] This heterobifunctional linker is soluble in water and is commonly utilized in bioconjugation and drug delivery applications through "click chemistry".[1][2][3][4][5]

PropertyValue
Molecular Formula C₂₄H₅₀N₄O₁₁
Molecular Weight Approximately 570.68 g/mol
Appearance Colorless to light yellow liquid or oil
Purity Typically >93-96% (as specified by supplier)
Storage Temperature Refrigerated at 0-10°C or frozen at -20°C
Solubility Soluble in water, DCM, THF, DMF, and DMSO

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). For handling concentrated solutions or in case of potential for splashing, consider double-gloving or using thicker gloves.[6]
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes.[7][8]
Skin and Body A lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9]
Respiratory Not typically required when handling small quantities in a well-ventilated area. However, all work should be performed in a certified chemical fume hood.[1][2]

Operational and Handling Plan

Safe handling practices are paramount to minimize risks associated with this compound.

General Handling Protocols
  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Incompatibilities : Keep the chemical away from acids, heavy metals (like copper and lead), and their salts, as these can form highly explosive metal azides.[1][10][11] Do not use metal spatulas for handling; plastic or ceramic are preferred.[1][10]

  • Ventilation : Ensure proper ventilation to keep airborne concentrations low.

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6] Contaminated clothing should be removed and washed before reuse.[6][8]

Emergency First Aid Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[6][8] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Management Protocol
  • Evacuation and Alerting : For large spills, evacuate the immediate area and alert nearby personnel.

  • Containment : For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated, non-metal waste container.[2]

  • Decontamination : Clean the spill area thoroughly with a detergent and water solution. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and safety hazards.

Waste Segregation and Collection
  • Dedicated Waste Container : All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled, and sealed non-metal hazardous waste container.[1][7][11]

  • Labeling : The waste container must be labeled as "Azide Contaminated Waste" to prevent mixing with incompatible waste streams, especially acidic or heavy metal-containing waste.[7]

Disposal Procedure
  • DO NOT Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the sink. Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.[1][3][4][5][7]

  • Professional Disposal : All azide-containing waste is considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][11]

  • Chemical Deactivation (Expert Use Only) : While chemical deactivation of dilute azide solutions (<5%) is possible using nitrous acid, this process is hazardous as it can generate toxic gases.[1][6][11] This should only be performed by highly trained personnel in a controlled laboratory setting with appropriate safety measures in place. For most laboratory settings, direct disposal through a certified vendor is the recommended and safest option.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Consult SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Work Area (Chemical Fume Hood) b->c d Weigh/Measure Chemical (Use non-metal spatula) c->d e Perform Experiment d->e f Close Container Tightly e->f j Spill or Exposure? e->j g Segregate Waste (Label 'Azide Waste') f->g h Decontaminate Work Area g->h i Dispose via EHS h->i l k Follow First Aid/Spill Protocol j->k Yes k->h

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.